Baicalein
Description
Contextualization of Baicalein as a Bioactive Flavonoid
This compound, chemically known as 5,6,7-trihydroxyflavone, is a significant bioactive flavonoid compound. nih.gov It is predominantly isolated from the roots of Scutellaria baicalensis Georgi, a flowering plant in the Lamiaceae family, and Oroxylum indicum. nih.govnih.gov Scutellaria baicalensis, commonly referred to as Chinese skullcap or Huang-qin in traditional Chinese medicine, has a long history of use for treating various ailments such as colds, hepatic and pulmonary diseases, hypertension, and inflammation. researchgate.netphytonutrients.pk this compound is the aglycone of baicalin (B1667713), another prominent flavonoid from which it can be formed through the action of intestinal bacteria. nih.govnih.gov
As a flavonoid, this compound belongs to a class of secondary metabolites found widely in plants. nih.gov Epidemiological studies have suggested a correlation between the dietary intake of flavonoids and a decreased risk of chronic conditions like cancer, inflammation, and heart disease. nih.gov The chemical structure of this compound, particularly the presence of hydroxyl groups at the C-5, C-6, and C-7 positions, is crucial for its extensive pharmacological effects. nih.gov Its antioxidant properties are attributed to the catechol moiety in its A-ring, which can donate electrons to scavenge free radicals. researchgate.net
Research Trajectory and Scope of this compound Studies
The scientific interest in this compound has witnessed a significant surge, especially over the last few decades. mdpi.com While traditional use of its plant sources spans centuries, modern scientific investigation into its specific bioactive components like this compound has intensified. nih.gov Early research focused on identifying and isolating these compounds, and now the focus has shifted to understanding their molecular mechanisms of action. nih.gov
The scope of this compound research is extensive, covering a wide array of pharmacological activities. nih.gov These include, but are not limited to, anticancer, anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antimicrobial properties. nih.govmums.ac.ir Studies have been conducted both in vitro, using various cell lines, and in vivo, in animal models, to explore its therapeutic potential for a multitude of diseases. nih.govtaylorandfrancis.com The research trajectory indicates a move towards more complex investigations, including its synergistic effects with other drugs and the development of novel delivery systems to enhance its bioavailability. nih.govmdpi.com
Significance of this compound in Contemporary Pharmacological Investigations
This compound holds considerable significance in modern pharmacological research due to its multi-target capabilities and potential for both treatment and prevention of diseases with a favorable side effect profile. nih.govmdpi.com Its ability to modulate a wide range of signaling pathways makes it a compound of great interest for drug discovery and development. researchgate.netphytonutrients.pk
In the field of oncology, this compound is being investigated for its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that feed a tumor) and metastasis (the spread of cancer). nih.govmdpi.com Its anti-inflammatory properties are also highly relevant, as chronic inflammation is a known driver of many diseases, including cancer and arthritis. researchgate.netwisdomlib.org Furthermore, its neuroprotective effects are being explored in the context of neurodegenerative diseases. taylorandfrancis.com The compound's potential to be used in combination with existing chemotherapeutic agents to improve efficacy and reduce side effects is another active area of research. nih.govmdpi.com
Detailed Research Findings on this compound
The following tables summarize some of the key research findings on the pharmacological effects of this compound.
Anticancer Effects of this compound
| Cancer Type | Cell Line/Model | Observed Effects | Signaling Pathways Modulated | Citation |
|---|---|---|---|---|
| Bladder Cancer | T24 cells | Inhibits proliferation and migration, induces apoptosis. | Reduction of phosphorylated NF-κB and MMP-2/9 expression, reduction in securin and AKT/γ‐H2AX survival pathways. | taylorandfrancis.com |
| Breast Cancer | MDA-MB-231, MCF-7, 4T1 | Inhibits proliferation, induces apoptosis and cell cycle arrest, suppresses metastasis. | Down-regulation of Wnt/β-catenin pathway, suppression of EMT. | nih.govmdpi.com |
| Hepatocellular Carcinoma | HepG2 cells | Suppresses proliferation and induces apoptosis. | Suppression of Bad, ERK1/2 phosphorylation, and MEK1 expression. | nih.gov |
| Lung Cancer | H460 cells (Non-small cell) | Inhibits growth and induces apoptosis, S-phase cell cycle arrest. | Reduction of cdk1 and cyclinB1, upregulation of Bax/Bcl-2 ratio, activation of caspase-3. | mdpi.com |
| Ovarian Cancer | OVCAR-3, CP-70 | Inhibits invasion and suppresses expression of key proteins. | Suppression of VEGF, HIF-1α, c-Myc, and NF-κB expression; decreased MMP-2 expression via suppression of p38 MAPK-dependent NF-κB signaling pathway. | mdpi.com |
| Prostate Cancer | PC3 cells | Enhances death receptor activity. | Enhancement of DR5 at both protein and mRNA levels. | nih.gov |
| Cervical Cancer | HeLa cells, U14 cervical cancer in mice | Inhibits proliferation and induces apoptosis. | Activation of mitochondrial and death-receptor pathways, upregulation of Bax/Bcl-2 ratio, promotion of Fas, FasL, and caspase-8 activation. | mdpi.com |
Anti-inflammatory and Antioxidant Effects of this compound
| Condition/Model | Observed Effects | Mechanisms of Action | Citation |
|---|---|---|---|
| LPS-induced inflammation | Suppresses the expression of iNOS and COX-2, and the formation of TNF-α. | Inhibition of inflammatory pathways. | wisdomlib.org |
| CFA-induced arthritis | Reduces pro-inflammatory cytokines and inflammatory mediators. | Anti-inflammatory effect. | wisdomlib.org |
| General Inflammation | Scavenges reactive oxygen species (ROS). | Direct antioxidant activity due to its chemical structure. | nih.gov |
| Periodontitis | Inhibits the secretion of inflammatory factors (TNF-α, MMP-9, IL-6, MCP1) from macrophages. | Regulation of TNF, PI3K-Akt, and HIF-1 signaling pathways. | nih.gov |
| Oxidative Stress | Removes peroxynitrite anion radicals and inhibits peroxynitrite-induced cell death. | Attenuation of renal oxidative and/or nitrative stress. | nih.gov |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5,6,7-trihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-7,17-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFHKRTJBSTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022389 | |
| Record name | Baicalein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-67-8 | |
| Record name | Baicalein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baicalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baicalein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 491-67-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | baicalein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=661431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Baicalein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Baicalein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAICALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49QAH60606 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Basis of Baicalein S Biological Activities
Modulation of Cellular Signaling Pathways
Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, exerts a wide range of biological effects by modulating key cellular signaling pathways that are often dysregulated in pathological conditions. Its mechanisms of action involve intricate interactions with multiple signaling cascades that govern cell proliferation, inflammation, apoptosis, and metastasis.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and immunity. In many disease states, this pathway is constitutively active. This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. nih.gov Its regulatory effects are achieved through several mechanisms.
Research indicates that this compound can suppress the activation of NF-κB. nih.gov One of the primary mechanisms is by preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). researchgate.netnih.gov Under normal conditions, IκBα binds to NF-κB, sequestering it in the cytoplasm. Upon receiving a stimulus, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound treatment has been observed to inhibit IκBα phosphorylation, thus stabilizing the IκBα-NF-κB complex and significantly inhibiting the nuclear accumulation of NF-κB. nih.govspandidos-publications.com
In studies involving doxorubicin-related cardiotoxicity, this compound was found to regulate the TLR4/IκBα/NFκB signaling pathway, suggesting it can achieve an anti-inflammatory effect by targeting upstream regulators of NF-κB. nih.gov Furthermore, in esophageal squamous cell carcinoma cells, this compound-induced apoptosis is associated with the suppression of NF-κB expression. spandidos-publications.com This inhibition of the NF-κB pathway is a cornerstone of this compound's anti-inflammatory and anti-cancer activities. researchgate.netnih.gov
Table 1: Research Findings on this compound's Regulation of the NF-κB Pathway
| Pathway Component | Effect of this compound | Experimental Model | Finding |
|---|---|---|---|
| NF-κB | Inhibition of activation | Breast Cancer Cells | This compound inhibits the NF-κB signaling pathway, which is implicated in the migratory and invasive capabilities of cancer cells. nih.gov |
| IκBα | Inhibition of phosphorylation | Esophageal Squamous Carcinoma Cells (EC-109) | This compound suppressed the phosphorylation of IκBα, leading to increased expression of non-phosphorylated IκB. spandidos-publications.com |
| NF-κB | Inhibition of nuclear accumulation | Ovarian Cancer Cells | This compound significantly inhibited the nuclear accumulation of NF-κB. nih.gov |
| NF-κB | Decreased protein expression | Breast Cancer Cells | Treatment with this compound resulted in decreased protein expressions of p-IκB and NF-κB. nih.gov |
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, metabolism, and motility. nih.gov Its aberrant activation is a frequent event in many cancers. nih.gov this compound has been extensively documented to inhibit this pathway, contributing significantly to its biological activities. nih.govresearchgate.net
Studies have demonstrated that this compound treatment can pointedly decrease the phosphorylation of key proteins in this pathway, including PI3K and AKT. nih.gov This inhibition prevents the downstream activation of the cascade. For instance, in breast cancer cells, this compound was shown to reduce the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), as well as their respective ratios to total AKT and mTOR, in a dose- and time-dependent manner. nih.gov
The mechanism of this inhibition can also be indirect. In some cancer cells, this compound upregulates the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/AKT pathway. mdpi.com By enhancing PTEN accumulation, this compound effectively inhibits AKT phosphorylation. mdpi.com The suppression of the PI3K/AKT/mTOR pathway by this compound has been linked to the induction of apoptosis and autophagy in various cancer cell lines, including those of breast, gastric, and esophageal cancers. spandidos-publications.comnih.gov
Table 2: Research Findings on this compound's Modulation of the PI3K/AKT/mTOR Pathway
| Pathway Component | Effect of this compound | Experimental Model | Finding |
|---|---|---|---|
| PI3K, AKT | Decreased phosphorylation | Gastric Cancer Cell Line | This compound treatment significantly decreased the phosphorylation of PI3K and Akt proteins. nih.gov |
| p-AKT, p-mTOR | Decreased expression | Breast Cancer Cells | This compound reduced the protein expression of p-AKT and p-mTOR, mediating apoptosis and autophagy. nih.gov |
| PTEN | Upregulated expression | Lung Cancer Cells (H460, A549) | This compound upregulated PTEN expression, which in turn downregulated PI3K and p-Akt. mdpi.com |
| AKT | Inhibition of phosphorylation | Esophageal Squamous Carcinoma Cells (EC-109) | This compound treatment led to the inhibition of Akt phosphorylation, a key event in inducing apoptosis. spandidos-publications.com |
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling network that transduces extracellular signals to intracellular responses, controlling cellular processes like proliferation, differentiation, stress response, and apoptosis. mdpi.com this compound has been shown to dysregulate this pathway, often by targeting its key subpathways.
The ERK subpathway is a well-characterized MAPK cascade. The effect of this compound on ERK appears to be context-dependent. In some cancer models, such as hepatocellular carcinoma, this compound inhibits the ERK pathway. It has been shown to reduce the phosphorylation of both ERK1/2 and its upstream kinase, MEK1. mdpi.complos.org This suppression of the ERK pathway was linked to a decrease in the invasive and metastatic capabilities of the cancer cells. plos.org
Conversely, in other contexts, this compound can activate the ERK pathway. In B16F10 mouse melanoma cells, this compound was found to induce ERK activation, which led to a reduction in melanin (B1238610) synthesis. nih.gov Similarly, a combination treatment of baicalin (B1667713) and this compound in human breast cancer cells enhanced apoptosis by activating the ERK/p38 MAPK pathway, boosting the phosphorylation of ERK. mdpi.comnih.gov These findings suggest that this compound's modulation of the ERK pathway is highly specific to the cell type and the biological outcome being measured.
The p38 MAPK subpathways are typically activated by environmental stresses and inflammatory cytokines. mdpi.com Research has shown that this compound can influence p38 MAPK signaling. In human breast cancer cells, a combination of baicalin and this compound was found to increase the phosphorylation of p38 MAPK, an effect linked to enhanced apoptosis. nih.govnih.gov In ovarian cancer cells, the p38-MAPK signaling pathway is involved in NF-κB activation, and this compound was found to inhibit cell invasion through the inhibition of this p38-MAPK-dependent pathway. nih.gov Furthermore, in periodontal ligament cells challenged with lipopolysaccharides, this compound inhibited the LPS-induced phosphorylation of p38, acting as a MAPK signaling inhibitor to reduce inflammation. researchgate.net
Table 3: Research Findings on this compound's Dysregulation of the MAPK Pathway
| Subpathway | Target Molecule | Effect of this compound | Experimental Model | Finding |
|---|---|---|---|---|
| ERK | p-ERK1/2, p-MEK1 | Decreased phosphorylation | Hepatocellular Carcinoma Cells (MHCC97H) | This compound reduced phosphorylation of MEK1 and ERK1/2, inhibiting invasion and metastasis. mdpi.complos.org |
| ERK | p-ERK | Increased phosphorylation | B16F10 Mouse Melanoma Cells | This compound induced ERK activation, leading to reduced melanin synthesis. nih.gov |
| p38 MAPK | p-p38 | Increased phosphorylation | Human Breast Cancer Cells (MCF-7) | A combination of baicalin and this compound boosted the phosphorylation of p-p38, enhancing apoptosis. mdpi.comnih.gov |
| p38 MAPK | p-p38 | Inhibited phosphorylation | Human Periodontal Ligament Cells | This compound inhibited LPS-induced phosphorylation of p38, reducing the inflammatory response. researchgate.net |
The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. This compound has been identified as an inhibitor of this pathway, primarily by affecting the stability and localization of β-catenin. nih.govmdpi.com
In osteosarcoma cell lines, this compound treatment has been shown to decrease the expression of β-catenin and Axin2, a transcriptional target of the pathway, while increasing the expression of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). mdpi.comnih.gov GSK-3β is a key component of the β-catenin destruction complex, which phosphorylates β-catenin, marking it for degradation. By increasing GSK-3β expression, this compound promotes the degradation of β-catenin. nih.gov
Furthermore, this compound can disrupt the translocation of β-catenin from the cytoplasm to the nucleus, which is a critical step for Wnt pathway activation. mdpi.commdpi.com Although total cytoplasmic β-catenin levels might remain unchanged, by preventing its nuclear entry, this compound effectively shuts down the transcription of Wnt target genes such as c-myc, CCND1, and CD44. mdpi.commdpi.com This intervention in the Wnt/β-catenin pathway underscores another significant mechanism behind this compound's anti-cancer properties. nih.govmdpi.com
Table 4: Research Findings on this compound's Intervention in the Wnt/β-catenin Pathway
| Pathway Component | Effect of this compound | Experimental Model | Finding |
|---|---|---|---|
| β-catenin, Axin2 | Decreased expression | Osteosarcoma Cell Line (Saos-2) | This compound decreased the expression of β-catenin and Axin2. mdpi.comnih.gov |
| GSK-3β | Increased expression | Osteosarcoma Cell Line (Saos-2) | This compound increased the expression of GSK-3β, a negative regulator of β-catenin. mdpi.comnih.gov |
| β-catenin | Disrupted nuclear translocation | Osteosarcoma Cells | This compound altered the translocation of β-catenin from the cytoplasm to the nucleus, inhibiting Wnt signaling. mdpi.commdpi.com |
| Wnt Target Genes (CD44, Oct3/4, CCND1/2) | Suppressed expression | Cancer Cells | This compound administration suppressed the expression of downstream target genes of the Wnt/β-catenin pathway. mdpi.commdpi.com |
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition
This compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of cell proliferation, survival, and metastasis. jst.go.jp The constitutive activation of STAT3 is a common feature in many cancers, making it a significant target for therapeutic intervention. mdpi.com Research demonstrates that this compound exerts its inhibitory effects primarily by preventing the phosphorylation of STAT3. jst.go.jp This action blocks the subsequent dimerization, nuclear translocation, and transcriptional activity of STAT3, which in turn downregulates the expression of its target genes involved in cancer progression. jst.go.jpmdpi.com
In studies on breast cancer cells, this compound was shown to inhibit STAT3 transcriptional activity and phosphorylation, leading to anti-proliferative effects. jst.go.jp Notably, its inhibitory action on STAT3 was found to be more potent than its glycoside counterpart, baicalin. jst.go.jp The inhibition of STAT3 activity by this compound also leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), which is known to promote tumor growth through the IL-6-STAT3 signaling axis. jst.go.jpresearchgate.net By targeting the STAT3 pathway, this compound effectively suppresses the metastatic potential of cancer cells both in vitro and in vivo. jst.go.jpresearchgate.net
| Model System | Key Findings | Mechanistic Insight | Reference |
| Breast Cancer Cells (4T1) | Inhibited STAT3 transcriptional activity and phosphorylation; reduced cell proliferation and metastasis. | Suppressed phosphorylation of STAT3, blocking its activation. | jst.go.jp |
| Breast Cancer Cells | Suppressed metastatic potential by regulating STAT3 activity. | Inhibited STAT3 activity and suppressed IL-6 production. | researchgate.net |
| Human Cervical Cancer Cells (HeLa, SiHa) | Baicalin reduced cell viability, migration, and invasion. | Baicalin reduced phosphorylation of STAT3 and expression of PKCζ, survivin, MMP2, and MMP9. | nih.gov |
Toll-like Receptor 4 (TLR4) Pathway Interactions
This compound modulates inflammatory responses through its interaction with the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that, upon activation by ligands like lipopolysaccharide (LPS), initiates a cascade leading to the production of inflammatory mediators. youtube.com this compound has been shown to attenuate inflammation by inhibiting this pathway. mdpi.com
The mechanism of inhibition involves the suppression of the TLR4/Myeloid differentiation primary response 88 (MyD88) signaling cascade. mdpi.commdpi.com MyD88 is a key adaptor protein that is recruited to the TLR4 receptor complex upon its activation. youtube.commdpi.com By interfering with this process, this compound prevents the downstream activation of critical transcription factors, most notably Nuclear Factor-kappa B (NF-κB). mdpi.comnih.gov This leads to a decreased transcription of pro-inflammatory genes, including those for cytokines like Interleukin-1β (IL-1β) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov Molecular docking studies on the related compound baicalin suggest it may bind directly to the TLR4/MD2 complex, potentially blocking the ligand-binding site. nih.gov
| Model System | Key Findings | Mechanistic Insight | Reference |
| TNBS-induced Colitis Model | Attenuated colitis. | Inhibited the TLR4/MyD88 signaling cascade (NF-κB and MAPK) and inactivated the NLRP3 inflammasome. | mdpi.com |
| LPS-stimulated BV-2 Microglia | Baicalin attenuated the production of inflammatory mediators (NO, iNOS, IL-1β, COX-2). | Baicalin suppressed the TLR4/MyD88/NF-κB and MAPK pathways. Molecular docking suggested direct binding to TLR4. | nih.gov |
| IPEC-J2 Cells | Baicalin reduced the expression of TLR4 and pro-inflammatory cytokines. | Baicalin inhibited the TLR4-NF-κB signaling pathway. | frontiersin.org |
NOD-like Receptor Thermal Protein Domain-associated Protein 3 (NLRP3) Inflammasome Inhibition
This compound has demonstrated significant inhibitory effects on the NOD-like Receptor Thermal Protein Domain-associated Protein 3 (NLRP3) inflammasome, a multiprotein complex crucial for the innate immune response. oup.comfao.org The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. nih.govresearchgate.net
Research indicates that this compound directly suppresses the NLRP3 inflammasome pathway. oup.com In a mouse model of Parkinson's disease, this compound was shown to decrease the expression of pro-inflammatory cytokines by inhibiting the NLRP3/caspase-1/Gasdermin D (GSDMD) signaling pathway. oup.com This inhibition mitigates neuroinflammation and subsequent neuronal loss. oup.com Similarly, in models of gestational diabetes mellitus, this compound administration reduced elevated protein levels of NLRP3, IL-1β, and IL-18 in the placenta, thereby alleviating inflammation and oxidative stress. fao.org The related compound, baicalin, has also been shown to inhibit the NLRP3 inflammasome, often by reducing reactive oxygen species (ROS) production or activating the AMPK signaling pathway, which are upstream regulators of NLRP3 activation. nih.govproquest.com
| Model System | Key Findings | Mechanistic Insight | Reference |
| MPTP-induced Parkinson's Disease Mouse Model | Attenuated neuroinflammation and neuronal loss. | Suppressed the NLRP3/caspase-1/GSDMD pathway, reducing IL-1β and IL-18 expression. | oup.com |
| Gestational Diabetes Mellitus (GDM) Mouse Model | Mitigated placental inflammation and oxidative stress. | Inhibited the NLRP3 inflammasome, reducing protein levels of NLRP3, IL-1β, and IL-18. | fao.org |
| Apolipoprotein E-deficient Atherosclerosis Mice | Baicalin ameliorated atherosclerosis. | Baicalin reduced the expression and activation of the NLRP3 inflammasome, decreasing IL-1β, IL-18, and ROS production. | nih.gov |
| Cerebral Ischemia-Reperfusion Rat Model | Baicalin alleviated cerebral ischemia-reperfusion injury. | Baicalin reduced NLRP3 inflammasome activity through the activation of the AMPK signaling pathway. | proquest.com |
Transforming Growth Factor-beta (TGF-β) / Smad Pathway Attenuation
This compound effectively attenuates fibrosis and cellular dysfunction by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. nih.gov This pathway is a central mediator of fibrosis, where TGF-β1 binds to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3 proteins. These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix (ECM) production. nih.govnih.gov
Studies have shown that this compound can significantly attenuate hypertrophic scar formation by inhibiting the TGF-β/Smad2/3 signaling pathway. nih.gov Molecular docking and kinase binding assays suggest that this effect may stem from this compound's ability to selectively bind to the ATP-binding pocket of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). nih.gov In models of renal fibrosis, this compound demonstrated a stronger inhibitory action than its glycoside, baicalin, on TGF-β1-induced fibroblast proliferation, ECM deposition, and collagen synthesis. nih.gov It achieves this by suppressing both the expression of TGF-β1 and the phosphorylation of Smad3. nih.gov Furthermore, in human trabecular meshwork cells, this compound was found to suppress TGF-β1-induced increases in ECM components and pro-inflammatory cytokines. arvojournals.org
| Model System | Key Findings | Mechanistic Insight | Reference |
| Hypertrophic Scar Mouse Model & Human Fibroblasts | Attenuated scar formation and collagen deposition; inhibited fibroblast proliferation and migration. | Inhibited TGF-β/Smad2/3 signaling, potentially via selective binding to the ALK5 receptor. | nih.gov |
| TGF-β1-induced Normal Rat Kidney Fibroblasts (NRK-49F) | Inhibited cell proliferation, ECM deposition, and collagen synthesis. | Inhibited TGF-β1 expression and the phosphorylation of SMAD3. This compound was more potent than baicalin. | nih.gov |
| Human Trabecular Meshwork (hTM) Cells | Suppressed TGF-β1-induced expression of ECM components (collagen, fibronectin) and cytokines (TGF-β1, TNF-α, IL-6). | Attenuated the cellular responses to TGF-β1, including gene expression and cell contractility. | arvojournals.org |
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway Activation
A key mechanism underlying this compound's antioxidant effects is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comresearchgate.net Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govmdpi.com
Research has shown that this compound treatment increases both the expression and phosphorylation of Nrf2, while concurrently decreasing the expression of Keap1. nih.govnih.gov This leads to the nuclear accumulation of Nrf2 and the subsequent upregulation of its target genes, most notably Heme Oxygenase-1 (HO-1). nih.govnih.govresearchgate.net HO-1 is a critical enzyme that provides cellular protection against oxidative stress. mdpi.com The activation of this pathway by this compound has been demonstrated to effectively inhibit cytotoxicity and DNA damage induced by oxidative stressors like hydrogen peroxide. nih.govnih.govresearchgate.net The protective effects of this compound are significantly diminished when Nrf2 expression is silenced, confirming the central role of this pathway in its antioxidant activity. nih.govnih.gov
| Model System | Key Findings | Mechanistic Insight | Reference |
| Hydrogen Peroxide (H₂O₂)-treated HEI193 Schwann Cells | Protected against oxidative stress-induced DNA damage and apoptosis. | Increased expression and phosphorylation of Nrf2, promoted HO-1 expression, and decreased Keap1 expression. | nih.govnih.govresearchgate.net |
| High Glucose-stimulated HL-7702 Liver Cells | Alleviated oxidative stress and apoptosis. | Upregulated Nrf2 and HO-1, and downregulated PERK (an upstream kinase that can phosphorylate Nrf2). | mdpi.com |
| LPS-stimulated IPEC-J2 Cells | Baicalin exerted antioxidant effects. | Baicalin activated the nuclear import of Nrf2 and increased the expression of HO-1. | frontiersin.org |
Other Relevant Signaling Cascade Modulations
The proto-oncogene c-Myc is a critical transcription factor that governs cell proliferation, growth, and metabolism. Its dysregulation is a hallmark of many cancers. Research has primarily focused on baicalin, the glycoside of this compound, demonstrating its ability to downregulate the expression of c-Myc. nih.govresearchgate.net This inhibition of c-Myc is a key component of baicalin's anti-proliferative and pro-apoptotic effects in various cancer cell lines. nih.govtjyybjb.ac.cn
In human leukemia (HL-60) cells, baicalin was found to arrest the cell cycle in the G0/G1 phase by significantly downregulating both the mRNA and protein levels of c-Myc. nih.gov This downregulation subsequently led to a decrease in the expression of human telomerase reverse transcriptase (hTERT), a direct transcriptional target of c-Myc essential for maintaining telomere length and enabling immortal proliferation. nih.gov Similarly, in cholangiocarcinoma cells, baicalin treatment resulted in a decline in the protein level of c-Myc, which correlated with cell cycle arrest and the inhibition of cell proliferation. tjyybjb.ac.cn Knockdown of c-Myc mimicked and enhanced the inhibitory effects of baicalin, confirming that the compound exerts its anti-proliferative activity by blocking the c-Myc signaling pathway. tjyybjb.ac.cn
| Model System | Key Findings | Mechanistic Insight | Reference |
| Human Leukemia (HL-60) Cells | Baicalin inhibited proliferation and induced apoptosis. | Baicalin downregulated c-Myc mRNA and protein levels, leading to cell cycle arrest and decreased expression of the c-Myc target gene hTERT. | nih.gov |
| Human Cholangiocarcinoma Cells (QBC939, RBE) | Baicalin inhibited cell proliferation and induced S-phase cell cycle arrest. | Baicalin decreased the protein level of c-Myc; c-Myc knockdown enhanced the inhibitory effect of baicalin. | tjyybjb.ac.cn |
| Colon Cancer Cells | Baicalin induced apoptosis and inhibited tumor growth. | Baicalin repressed c-Myc expression, which in turn inhibited the expression of oncogenic microRNAs (oncomiRs). | researchgate.net |
Hypoxia-Inducible Factor 1α (HIF-1α) Inhibition
This compound has been shown to inhibit the expression and function of Hypoxia-Inducible Factor 1α (HIF-1α), a critical transcription factor in cellular adaptation to low oxygen environments. In pathological conditions such as cancer and inflammation, HIF-1α is often overexpressed and contributes to disease progression.
Research indicates that this compound can suppress HIF-1α signaling. In models of acute lung injury, this compound was found to downregulate HIF-1α in lung tissue and in lipopolysaccharide (LPS)-induced macrophages. youtube.com This inhibition of HIF-1α signaling subsequently suppressed glycolysis and the associated inflammatory responses, thereby improving the injury. youtube.com Similarly, in esophageal squamous cell carcinoma (ESCC), this compound treatment led to a decrease in the expression of HIF-1A at both the transcriptional and protein levels. nih.gov This action inhibits the glycolytic process, which hampers the energy supply to cancer cells and can enhance their sensitivity to radiotherapy. nih.gov The mechanism for this inhibition involves this compound directly targeting the HIF-1A protein, which in turn regulates glycolysis and affects the cell cycle. nih.gov
Interestingly, the effect of this compound on HIF-1α can be context-dependent. While it demonstrates inhibitory action in cancer and inflammation, other studies have found it can induce or stabilize HIF-1α in different biological settings, such as ischemic diseases, by inhibiting the prolyl-4 hydroxylases (PHDs) that normally mark HIF-1α for degradation. youtube.comresearchgate.net However, within the scope of cancer and inflammatory disease models, the predominant reported mechanism is inhibition.
Alpha-2 Adrenergic Receptor Activation
The interaction of this compound with the adrenergic system, specifically alpha-2 (α2) adrenergic receptors, has been investigated primarily through its glycoside precursor, baicalin. In the body, baicalin is metabolized into this compound, which is the active form. mdpi.comnih.gov Therefore, studies conducted with baicalin provide insight into the downstream effects of this compound.
In a rat model of neuropathic pain, intrathecal administration of baicalin was shown to upregulate the mRNA levels of α2-adrenergic receptors, particularly the α2a and α2c subtypes, in the spinal cord. researchgate.netnih.gov This upregulation was associated with the analgesic effects of baicalin, which were reversed by the administration of α2-AR antagonists. researchgate.netnih.gov These findings suggest that the therapeutic effects of this compound's precursor in this context are mediated through the regulation of α2-AR expression levels, rather than direct receptor agonism. researchgate.netnih.gov
| Receptor Subtype | Effect of Baicalin Administration | Experimental Model | Reference |
| α2a-AR | Upregulated mRNA expression | Spinal nerve ligation in rats | researchgate.netnih.gov |
| α2b-AR | No significant change in mRNA | Spinal nerve ligation in rats | researchgate.net |
| α2c-AR | Upregulated mRNA expression | Spinal nerve ligation in rats | researchgate.netnih.gov |
MET/AKT Signaling Pathway Inhibition
A significant mechanism underlying this compound's biological activity is its ability to inhibit the MET/AKT signaling pathway, a crucial cascade for cell proliferation, survival, and metastasis. The AKT pathway, also known as the PI3K/AKT pathway, is frequently hyperactivated in various cancers.
This compound has been demonstrated to suppress this pathway in multiple cancer types. In prostate cancer cells, this compound treatment resulted in a dose- and time-dependent decrease in the expression of caveolin-1 (B1176169) (cav-1) and the phosphorylation of AKT and the mammalian target of rapamycin (B549165) (mTOR). korea.ac.kr This inhibition of the cav-1/AKT/mTOR pathway was linked to the induction of apoptosis and suppression of metastasis in androgen-independent prostate cancer cells. korea.ac.kr Similarly, in gastric cancer cells, this compound was found to inhibit the PI3K/AKT signaling pathway, leading to reduced phosphorylation of both PI3K and AKT proteins. mdpi.comnih.gov This inhibition was associated with the induction of autophagy and a decrease in cell proliferation and migration. mdpi.comnih.gov Further studies in breast cancer and other malignancies have confirmed that this compound downregulates the expression of key proteins in this pathway, including phosphorylated Akt (p-AKT) and phosphorylated mTOR (p-mTOR). mdpi.comnih.gov
Regulation of Cellular Processes
Induction of Programmed Cell Death
This compound is a potent inducer of programmed cell death in malignant cells, utilizing both apoptosis and autophagy modulation to achieve its effects.
Apoptosis Induction via Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathways
This compound triggers apoptosis through the two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
The intrinsic pathway is activated from within the cell, primarily at the mitochondria. In human leukemia cells (CCRF-CEM), this compound was shown to induce mitochondria-dependent cleavage of caspase-9 and caspase-3. This activation is a hallmark of the mitochondrial pathway. Furthermore, this compound treatment leads to a change in the balance of the Bcl-2 family proteins, which regulate mitochondrial membrane permeability. It causes a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins such as Bax. korea.ac.kr This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. Research has shown that this compound can trigger this pathway by activating caspase-8. Activated caspase-8 can then directly cleave and activate the executioner caspase-3. In some cell types, caspase-8 also cleaves the protein Bid into its truncated form, tBid, which then translocates to the mitochondria, linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal. Studies in human hepatoma cells have confirmed that this compound-induced apoptosis involves the activation of caspases-2, -3, -8, and -9, demonstrating the involvement of both pathways.
| Pathway | Key Proteins/Events Modulated by this compound | Cell Line Examples | Reference |
| Intrinsic (Mitochondrial) | ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3 | Prostate Cancer (DU145, PC-3), Leukemia (CCRF-CEM), Colon Cancer (HCT-116), Hepatoma (Hep3B) | korea.ac.kr |
| Extrinsic (Death Receptor) | ↑ Fas, ↑ Cleaved Caspase-8, ↑ tBid formation | Leukemia (CCRF-CEM), Hepatoma (Hep3B) |
Autophagy Regulation
Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles and delivered to lysosomes for breakdown and recycling. This compound's role in regulating autophagy is complex and can be context-dependent.
In several cancer cell lines, including gastric and hepatocellular carcinoma (HCC), this compound has been shown to induce autophagy. mdpi.com This is evidenced by an increase in the formation of acidic lysosomes and an elevated ratio of LC3-II to LC3-I, which are key markers of autophagosome formation. mdpi.com The induction of autophagy by this compound in gastric cancer cells has been linked to its inhibition of the PI3K/AKT signaling pathway. mdpi.com
However, the autophagy triggered by this compound may function as a protective mechanism for cancer cells, helping them to survive the stress induced by the compound. researchgate.net In studies on hepatocellular carcinoma and colon cancer, it was observed that inhibiting the autophagy induced by this compound led to an amplification of its apoptotic effects. researchgate.net For instance, when this compound was combined with an autophagy inhibitor like chloroquine, there was a significant enhancement in caspase-3-mediated apoptosis and a greater decrease in cancer cell viability. nih.govresearchgate.net This suggests that while this compound can induce autophagy, this process can counteract its primary anti-cancer effect of apoptosis. Therefore, a combination therapy that includes an autophagy inhibitor may represent a more effective strategy. researchgate.net
Cell Cycle Progression Arrest
A fundamental mechanism of this compound's anti-proliferative action is its ability to halt the cell cycle, thereby preventing uncontrolled cell division. This effect is context-dependent, with this compound inducing arrest at various phases of the cell cycle in different cell types.
In cervical cancer cell lines (HeLa and SiHa), this compound has been shown to cause a dose-dependent arrest at the G0/G1 phase. nih.gov This is achieved by altering the expression of critical cell cycle regulators; it decreases the levels of Cyclin D1, a protein essential for the G1 to S phase transition, while increasing the levels of p21 and p27, which are inhibitors of cyclin-dependent kinases (CDKs) that enforce the G1/S checkpoint. nih.gov A similar G1 arrest mechanism, involving the downregulation of CDK4, Cyclin D1, and phosphorylated retinoblastoma (pRb), has been observed in oral cancer cells. osti.gov The related compound baicalin also triggers G1 phase arrest in colorectal cancer cells. researchgate.net
However, this compound's influence is not limited to the G1 phase. In certain cancer cells, it can induce a robust S-phase arrest. mdpi.com In lung cancer, baicalin has been reported to block the cell cycle at the G1/S transition. nih.gov Furthermore, in highly invasive ovarian cancer cells, this compound promotes a G2/M phase arrest by upregulating checkpoint kinase 2 (CHK2) and downregulating key proteins for mitotic entry such as CDC25C, CDK1, and Cyclin B1. mdpi.com These findings underscore that this compound's capacity to stop cell cycle progression is a complex process involving the precise regulation of numerous key proteins.
Table 1: Effect of this compound on Cell Cycle Progression
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is indispensable for tumor growth and metastasis. This compound interferes with this process through multiple mechanisms.
A primary anti-angiogenic strategy of this compound involves disrupting pro-angiogenic signaling in endothelial cells. For instance, in an inflammatory setting, this compound was shown to thwart angiogenesis by inhibiting the expression and activity of Activator Protein-1 (AP-1) in human umbilical vein endothelial cells (HUVECs). nih.gov It also directly counters VEGF-induced angiogenesis by blocking the activation of its receptor, VEGFR2. nih.gov
Interestingly, some research points to a context-dependent role for this compound in blood vessel formation. One study reported that baicalin could stimulate the expression of Vascular Endothelial Growth Factor (VEGF) by activating the ERRα/PGC-1α pathway. nih.gov This suggests that while inhibiting angiogenesis is crucial in a cancer context, promoting it could be beneficial in ischemic conditions. nih.govmdpi.com this compound's anti-angiogenic properties are also associated with the tumor suppressor p53, via mediators like the Brain-specific angiogenesis inhibitor 1 (BAI1). taylorandfrancis.com
Table 2: this compound's Impact on Angiogenesis
Suppression of Cell Migration and Invasion
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has shown a remarkable ability to suppress the key processes of cell migration and invasion.
One of the main ways this compound achieves this is by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. researchgate.netnih.gov These enzymes are critical for breaking down the extracellular matrix, which is a physical barrier to cell movement. This compound also curtails the secretion of urokinase-type plasminogen activator (uPA) and its receptor (uPAR), further impeding matrix degradation. researchgate.net
The suppression of these invasive factors is controlled by several signaling pathways that are targeted by this compound. In colorectal cancer, this compound inhibits the AKT signaling pathway to reduce MMP-2 and MMP-9 levels. nih.gov In breast cancer, it has been shown to block the p38 MAPK pathway, leading to a decrease in MMP-2, MMP-9, uPA, and uPAR. researchgate.net
Furthermore, this compound interferes with the transforming growth factor-beta (TGF-β) pathway, a potent driver of metastasis. In gastric cancer, it inhibits cell migration and invasion by disrupting the TGF-β/Smad4 signaling axis, which in turn reduces the expression of metastasis-associated proteins like N-cadherin and vimentin. spandidos-publications.com A similar mechanism has been reported in breast cancer, involving the TGF-β/lncRNA-MALAT1/miR-200c pathway. nih.gov
Table 3: this compound's Effect on Cell Migration and Invasion
Modulation of Oxidative Stress Responses
This compound is a potent modulator of cellular oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a master regulator of the antioxidant response.
In Schwann cells, this compound has been demonstrated to offer protection against oxidative stress-induced DNA damage and cell death by activating the Nrf2/HO-1 pathway. nih.gov Upon activation by this compound, Nrf2 translocates to the nucleus, where it initiates the transcription of a battery of antioxidant genes, including heme oxygenase-1 (HO-1). nih.govmdpi.com This mechanism has also been observed in intestinal epithelial cells, where baicalin was shown to activate the Nrf2 pathway to combat oxidative stress. mdpi.comnih.gov
The protective effects of this compound via Nrf2 activation extend to metabolic stress conditions. In liver cells exposed to high glucose, this compound was found to alleviate oxidative stress by regulating the PERK/Nrf2 signaling pathway. mdpi.com In addition to HO-1, this compound can also boost the levels of other crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.com By reinforcing these intrinsic antioxidant defenses, this compound helps to shield cells from the detrimental effects of reactive oxygen species (ROS).
Table 4: this compound's Modulation of Oxidative Stress
Immunomodulatory Effects
This compound possesses profound immunomodulatory properties, influencing a range of immune cells and inflammatory pathways. researchgate.netpinellinutraceuticals.com It can directly interact with lymphocytes, macrophages, and mast cells to temper immune responses. researchgate.net
A key feature of this compound's immunomodulatory action is its ability to quell inflammation by inhibiting the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). researchgate.netresearchgate.net This is achieved, in part, by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response. researchgate.net
This compound also plays a crucial role in directing the functional polarization of macrophages. It has been shown to skew macrophages away from the pro-inflammatory M1 state and towards the anti-inflammatory and tissue-reparative M2 state. nih.govnih.gov This M1 to M2 switch is a critical step in the resolution of inflammation. For instance, in a model of diet-induced obesity, baicalin was found to reduce the number of inflammatory M1 macrophages in adipose tissue while increasing the population of anti-inflammatory M2 macrophages. nih.gov
Furthermore, this compound can modulate T-cell activity. It has been observed to inhibit the secretion of T-cell-derived cytokines and can influence the differentiation of T-cell subsets, such as promoting the development of immunosuppressive regulatory T cells (Tregs). researchgate.net
Table 5: Immunomodulatory Effects of this compound
Epigenetic Modulations (e.g., miRNA Expression)
Beyond direct protein interactions, this compound can also exert its biological effects through epigenetic mechanisms, most notably by altering the expression of microRNAs (miRNAs). nih.govspringermedizin.de MiRNAs are small, non-coding RNA molecules that play a critical role in gene regulation and are frequently dysregulated in diseases like cancer. mdpi.commdpi.com
Systematic reviews have revealed that this compound can modulate the expression of a wide range of miRNAs across various cancers, including breast, cervical, gastric, hepatocellular, and ovarian cancer. nih.govresearchgate.net By reshaping the miRNA landscape, this compound can influence pivotal signaling pathways implicated in cancer progression, such as the PI3K/AKT, Wnt/β-catenin, and mTOR pathways. nih.gov
For instance, in cervical cancer, this compound's anti-tumor activity has been linked to its ability to modulate the circHIAT1/miR-19a-3p axis, ultimately leading to the blockade of the AKT/mTOR pathway. nih.gov In breast cancer, baicalin has been shown to regulate the TGF-β pathway through the lncRNA-MALAT1/miR-200c axis. nih.gov The ability of this compound to reprogram the expression of miRNAs and other non-coding RNAs represents a significant epigenetic mechanism underlying its anti-cancer properties. nih.govresearchgate.net
Table 6: this compound's Influence on miRNA Expression
Impact on Cellular Metabolism (e.g., Glucose Uptake and Metabolism)
This compound can significantly reprogram cellular metabolism, particularly the aberrant glucose metabolism that is a hallmark of many cancer cells, often referred to as the Warburg effect.
In melanoma cells, this compound and baicalin have been shown to suppress aerobic glycolysis. researchgate.netfrontiersin.org They achieve this by reducing glucose uptake and downregulating the expression of key glycolytic enzymes, such as the glucose transporters Glut1 and Glut3, and the enzyme hexokinase 2 (HK2). researchgate.netfrontiersin.org This metabolic reprogramming is mediated, at least in part, through the inhibition of the mTOR-HIF-1α signaling pathway. frontiersin.org Similarly, in tamoxifen-resistant breast cancer cells, this compound was found to curb aerobic glycolysis by diminishing glucose uptake and the subsequent production of lactate (B86563) and ATP. researchgate.net
Beyond its effects on cancer metabolism, this compound can also improve glucose handling in the context of insulin (B600854) resistance. In insulin-resistant liver cells, this compound was observed to enhance glucose uptake and glycolysis while suppressing gluconeogenesis (the production of glucose). nih.gov This was linked to the increased expression of key components of the insulin signaling pathway, including the insulin receptor (InsR), IRS-1, PI3K, and AKT, as well as the glucose transporter GLUT2. nih.gov It also boosted the activity of key glycolytic enzymes while reducing the levels of enzymes involved in gluconeogenesis. nih.gov This indicates that this compound has a dual capacity to normalize aberrant glucose metabolism in different pathological states.
Table 7: this compound's Impact on Cellular Metabolism
Therapeutic Potential of Baicalein in Disease Models
Oncological Research Applications
Breast Neoplasms
Research indicates that baicalein exhibits significant anti-cancer effects in breast cancer models by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and triggering autophagy. nih.gov Studies using breast cancer cell lines such as MCF-7 and MDA-MB-231 have shown that this compound can suppress cell growth and induce apoptosis in a dose-dependent manner. nih.gov
The molecular mechanisms underlying these effects are multifaceted. This compound has been found to inhibit key signaling pathways, including the PI3K/AKT/mTOR pathway. This inhibition leads to the downregulation of proteins like p-AKT, p-mTOR, and NF-κB, which are crucial for cell survival and proliferation. nih.gov Furthermore, this compound effectively hinders the adhesion, migration, and invasion of breast cancer cells. mdpi.com This is achieved, in part, by reducing the expression of matrix metalloproteinases (MMP-2/9) and downregulating the MAPK pathway. mdpi.com In vivo studies using xenograft mouse models have confirmed this compound's ability to inhibit tumor growth, underscoring its potential as a therapeutic agent. mdpi.com Another mechanism involves the upregulation of DNA-damage-inducible transcript 4 (DDIT4), which in turn inhibits mTOR signaling. mdpi.com
Summary of this compound's Effects on Breast Neoplasms
| Cell Line(s) | Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| MCF-7, MDA-MB-231 | Suppressed proliferation, induced apoptosis and autophagy | Inhibition of PI3K/AKT/mTOR pathway; downregulation of p-AKT, p-mTOR, NF-κB | nih.gov |
| MDA-MB-231 | Inhibited cell adhesion, migration, and invasion | Reduced expression of MMP-2/9; downregulation of MAPK pathway | mdpi.com |
| MDA-MB-231 | Inhibited proliferation, migration, and invasiveness | Suppression of SATB1 expression | mdpi.com |
| Breast cancer xenogeneic mouse model | Inhibited tumor growth in vivo | Upregulation of DDIT4 expression, leading to mTOR inhibition | mdpi.com |
Hepatocellular Carcinoma
In the context of hepatocellular carcinoma (HCC), this compound has demonstrated significant cytotoxic effects against cancer cells. mdpi.com Research shows it can induce both apoptosis and cell cycle arrest in HCC cells. mdpi.com Specifically, this compound prompts cell cycle arrest at the G0/G1 phase by modulating the transcription of cyclin D1 through a β-catenin-dependent mechanism. mdpi.com In other HCC cell lines, it has been observed to induce G2/M arrest. mdpi.com
The pro-apoptotic activity of this compound in HCC is mediated through a mitochondrial-dependent caspase pathway. This involves promoting the release of mitochondrial cytochrome c, apoptosis-inducing factor (AIF), and Endo G. mdpi.com These events subsequently activate caspase-9 and caspase-3 and increase the Bax/Bcl-2 ratio, tipping the balance towards cell death. mdpi.com Furthermore, this compound has been shown to enhance the expression of miR-3178, which targets and blocks Histone deacetylase 10 (HDAC10), influencing the AKT/MDM2/p53 pathway to accelerate apoptosis. mdpi.com
Summary of this compound's Effects on Hepatocellular Carcinoma
| Cell Line(s) | Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| HCC cells | Induced apoptosis and G0/G1 cell cycle arrest | Modulation of cyclin D1 transcription via a β-catenin-dependent mechanism | mdpi.com |
| HCC J5 cells | Inhibited proliferation, induced G2/M arrest and apoptosis | Activation of mitochondrial-dependent caspase pathway (cytochrome c release, caspase-9/-3 activation, increased Bax/Bcl-2 ratio) | mdpi.com |
| HCC cells | Reduced cancer progression, induced apoptosis | Enhancement of miR-3178 expression, leading to inhibition of HDAC10 and modulation of the AKT/MDM2/p53 pathway | mdpi.com |
Colorectal Adenocarcinoma
Studies on colorectal cancer (CRC) have revealed that this compound can significantly inhibit tumor cell growth both in vitro and in vivo. nih.gov The compound exerts its anti-tumor effects through two distinct mechanisms: the induction of apoptosis and senescence. nih.gov In CRC cells, this compound has been shown to induce S-phase arrest and apoptosis through the activation of caspase-3 and caspase-9. nih.gov
Mechanistically, this compound's influence extends to critical signaling pathways. It has been found to inhibit the mTOR pathway, a central regulator of cell growth and proliferation. frontiersin.org This is evidenced by the decreased expression of key downstream effectors like mTOR, p70S6K, and S6. frontiersin.org Additionally, this compound can modulate the TGFβ/Smad signaling pathway, which plays a role in inhibiting cell cycle progression and the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. nih.gov
Summary of this compound's Effects on Colorectal Adenocarcinoma
| Model System | Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| Human colon cancer cells (in vitro) | Inhibited cell growth and biological functions | Induction of apoptosis and senescence | nih.gov |
| Humanized mouse xenograft tumor model (in vivo) | Inhibited tumorigenesis and growth | Induction of apoptosis and senescence | nih.gov |
| CRC cells | Induced S-phase arrest and apoptosis | Activation of caspase-3 and caspase-9 | nih.gov |
| CRC cells | Inhibited cell proliferation | Inhibition of the mTOR signaling pathway (downregulation of mTOR, p70S6K, S6) | frontiersin.org |
| CRC cells | Inhibited cell cycle progression and EMT | Modulation of the TGFβ/Smad signaling pathway | nih.gov |
Pancreatic Carcinoma
In pancreatic cancer models, this compound has been shown to suppress proliferation, migration, and invasion while inducing apoptosis. nih.gov Its anti-cancer activity has been demonstrated in multiple pancreatic cancer cell lines, including BxPC-3 and PANC-1, in a dose- and time-dependent manner. nih.gov An in vivo study using xenograft models also confirmed that this compound could inhibit tumor growth. mdpi.com
The molecular underpinnings of these effects are varied. This compound is known to be an inhibitor of 12-lipoxygenase (12-LOX), and its activity leads to apoptosis in pancreatic cancer cells. mdpi.com This process involves the release of mitochondrial cytochrome c, an increased Bax/Bcl-2 expression ratio, and the activation of caspases-9, -7, and -3. mdpi.com Another key mechanism is the suppression of NEDD9 expression, which in turn inhibits the downstream Akt and ERK signaling pathways. nih.gov Furthermore, this compound can induce apoptosis by downregulating the anti-apoptotic protein Mcl-1. mdpi.com Recent research also indicates that this compound can alter the expression of specific microRNAs, such as up-regulating miR-139-3p and down-regulating miR-196b-5p, to promote apoptosis. nih.gov
Summary of this compound's Effects on Pancreatic Carcinoma
| Cell Line(s)/Model | Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| BxPC-3, PANC-1 | Suppressed proliferation, migration, and invasion; induced apoptosis | Suppression of NEDD9 expression and downstream PI3K/Akt and MEK/ERK signaling | nih.gov |
| PaCa cells | Induced apoptosis | Inhibition of 12-LOX; mitochondrial cytochrome c release; increased Bax/Bcl-2 ratio; activation of caspase-9, -7, -3 | mdpi.com |
| PaCa cells | Induced apoptosis | Downregulation of Mcl-1 expression | mdpi.com |
| Panc-1 | Promoted apoptosis | Regulation of miR-139-3p (up) and miR-196b-5p (down) expression | nih.gov |
| HPAC or AsPC-1 athymic mice xenograft models | Inhibited tumor growth | Downregulation of Mcl-1 | mdpi.com |
Prostate Adenocarcinoma
This compound has been studied for its effects on prostate cancer, demonstrating an ability to suppress the growth of human prostate cancer cell lines, including DU-145 and PC-3. mdpi.com This growth inhibition is accompanied by cell cycle arrest at the G0/G1 phase, which is associated with the suppression of cyclin D1 and D3 expression. mdpi.com In vivo, this compound significantly reduced tumor volume in mouse models. mdpi.com
The compound can also induce both apoptosis and autophagy. mdpi.comnih.gov One mechanism involves the inhibition of the caveolin-1 (B1176169)/AKT/mTOR pathway, which weakens metastasis and enhances apoptosis in androgen-independent prostate cancer cells. mdpi.comnih.gov Interestingly, some studies report that this compound induces autophagic cell death rather than apoptosis by activating the AMPK/ULK1 pathway and inhibiting the mTOR/Raptor complex 1. mdpi.com this compound has also been shown to overcome resistance to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) by upregulating the expression of Death Receptor 5 (DR5) through the promotion of reactive oxygen species (ROS). mdpi.com
Summary of this compound's Effects on Prostate Adenocarcinoma
| Cell Line(s)/Model | Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| DU-145, PC-3 | Suppressed growth; induced G0/G1 cell cycle arrest | Suppression of cyclin D1 and D3 expression | mdpi.com |
| Androgen-independent PCa cells (DU145, PC-3) | Inhibited proliferation, migration, and invasion; induced apoptosis | Inhibition of the caveolin-1/AKT/mTOR pathway | mdpi.comnih.gov |
| Prostate cancer cells | Induced autophagic cell death | Activation of AMPK/ULK1 pathway; inhibition of mTOR/Raptor complex 1 | mdpi.com |
| PC3 cells | Sensitized cells to TRAIL-induced apoptosis | Upregulation of DR5 expression via ROS promotion | mdpi.com |
| SCID mice with DU-145 xenografts | Reduced tumor volume | Not specified | mdpi.com |
Ovarian Carcinoma
In ovarian cancer research, this compound has been identified as a potent inhibitor of cancer cell viability. mdpi.com It has been shown to decrease the expression of several key cancer-promoting genes, including Hypoxia-inducible factor-1 alpha (HIF-1α), cMyc, Nuclear factor kappa-light-chain-enhancer of activated B cells (NFkB), and Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.gov The inhibition of these genes suggests that this compound targets multiple facets of tumor progression, from proliferation to angiogenesis. mdpi.com
Furthermore, this compound has demonstrated the ability to sensitize chemoresistant ovarian cancer cells to conventional chemotherapy agents like cisplatin (B142131). One study found that this compound achieves this by regulating the CirSLC7A6/miR-2682-5p/SLC7A6 pathway. nih.gov By inhibiting this pathway, this compound helps to block compensatory mechanisms, increase the intracellular concentration of cisplatin, and inhibit downstream pro-survival pathways such as PI3K/Akt/mTOR and Erk/p38 MAPK, ultimately leading to apoptosis. nih.gov This action also suppresses metastasis by reducing the expression of MMP2. nih.gov
Summary of this compound's Effects on Ovarian Carcinoma
| Cell Line(s) | Effect | Molecular Mechanism | Reference |
|---|---|---|---|
| OVCAR-3, CP70 | Inhibited cancer cell viability | Decreased expression of VEGF, HIF-1α, cMyc, and NFkB | mdpi.com |
| Cisplatin-resistant ovarian cancer cells (A2780/CDDP) | Sensitized cells to cisplatin; suppressed metastasis | Inhibition of CirSLC7A6/miR-2682-5p/SLC7A6 pathway; inhibition of PI3K/Akt/mTOR and Erk/p38 MAPK pathways; reduced MMP2 expression | nih.gov |
Cervical Carcinoma
This compound has demonstrated significant anti-cancer effects in various models of cervical carcinoma. Research indicates that its mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and cell cycle arrest.
In studies using human cervical cancer cell lines, such as HeLa and SiHa, this compound has been shown to inhibit proliferation in a dose-dependent manner. nih.gov It can induce cell cycle arrest at the G0/G1 phase, preventing the transition to the S phase. nih.govmdpi.com This is achieved by modulating key regulatory proteins; for instance, this compound suppresses the expression of cyclin D1 by downregulating phosphorylated protein kinase B (p-AKT) and phosphorylated glycogen (B147801) synthase kinase 3β (p-GSK3β). nih.gov Further investigations revealed that this compound's inhibitory role is also linked to the AKT/mTOR signaling pathway. tandfonline.com It upregulates circHIAT1, which acts as a sponge for miR-19a-3p, thereby inhibiting the AKT/mTOR pathway and suppressing cancer progression. tandfonline.com
Apoptosis induction by this compound in cervical cancer cells occurs through multiple pathways. One key mechanism is the activation of the mitochondrial (intrinsic) and death-receptor (extrinsic) pathways. mdpi.com This involves up-regulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and promoting the activation of Fas, FasL, and caspase-8. mdpi.com In vivo studies using mouse models with U14 cervical cancer have corroborated these findings, showing that this compound can inhibit tumor growth by inducing apoptosis through the modulation of Bax and Bcl-2 expression. mdpi.com Another study identified a novel long noncoding RNA, named this compound down-regulated long noncoding RNA (BDLNR), which mediates the anti-cancer effects of this compound by regulating the PI3K/Akt pathway. nih.gov
Table 1: Research Findings of this compound in Cervical Carcinoma Models
| Cell Line/Model | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| HeLa, SiHa Cells | Inhibited cell proliferation; Induced G0/G1 cell cycle arrest. | Downregulation of p-AKT, p-GSK3β, and cyclin D1. | nih.gov |
| HeLa, SiHa Cells | Repressed cell growth and cell cycle progression; Enhanced apoptosis. | Inhibition of AKT/mTOR pathway via circHIAT1/miR-19a-3p axis. | tandfonline.com |
| HeLa Cells | Induced apoptosis. | Activation of mitochondrial and death-receptor pathways; Upregulation of Bax/Bcl-2 ratio; Activation of Fas, FasL, caspase-8. | mdpi.com |
| U14 Cervical Cancer (Mouse Model) | Inhibited tumor growth; Induced apoptosis. | Upregulation of Bax expression; Downregulation of Bcl-2 level. | mdpi.com |
| Cervical Cancer Cells | Inhibited cell proliferation and migration; Induced apoptosis and cell cycle arrest. | Downregulation of a novel lncRNA (BDLNR), leading to inactivation of the PI3K/Akt pathway. | nih.gov |
Gastric Carcinoma
This compound has shown potent inhibitory effects on gastric cancer (GC) in both laboratory and animal studies. Its therapeutic potential stems from its ability to suppress cell proliferation, halt the cell cycle, induce apoptosis, and prevent metastasis through various molecular pathways.
In vitro studies using human gastric cancer cell lines like SGC-7901, MKN-74, and MGC-803 have consistently shown that this compound inhibits cell growth and colony formation in a dose-dependent manner. nih.govnih.gov A notable effect of this compound is its ability to induce S-phase cell cycle arrest in SGC-7901 cells. nih.gov
The primary mechanism for its anti-cancer activity in gastric cancer is the induction of apoptosis via the mitochondrial pathway. nih.gov this compound treatment leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.gov This shift disrupts the mitochondrial membrane potential, ultimately leading to programmed cell death. nih.gov Furthermore, this compound has been found to induce pyroptosis, another form of programmed cell death, through the NF-ĸB-NLRP3 signaling axis. jcancer.org
This compound also demonstrates significant anti-metastatic properties. It inhibits the migration and invasion of gastric cancer cells by downregulating the expression of metastasis-associated molecules such as N-cadherin, vimentin, ZEB1, and ZEB2. mdpi.com This effect is attributed to the inactivation of the TGF-β/Smad4 pathway. mdpi.com Another identified mechanism involves the regulation of platelet-type 12-lipoxygenase (p12-LOX), which in turn modulates epithelial-mesenchymal transformation (EMT) by inhibiting the phosphorylation of MEK1/2 and ERK1/2. nih.gov In vivo experiments using subcutaneous xenograft models have confirmed that this compound effectively inhibits tumor growth. mdpi.comnih.gov
Table 2: Research Findings of this compound in Gastric Carcinoma Models
| Cell Line/Model | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| SGC-7901 Cells | Inhibited cell growth and colony formation; Induced S-phase arrest and apoptosis. | Upregulation of Bax; Downregulation of Bcl-2; Disruption of mitochondrial membrane potential. | nih.gov |
| MKN-74, MGC-803 Cells | Inhibited cell proliferation, migration, and invasion; Induced apoptosis. | Regulation of p12-LOX; Inhibition of MEK/ERK1/2 phosphorylation; Inhibition of EMT. | nih.gov |
| GC Cells (in vitro) | Inhibited migration and invasion. | Inactivation of the TGF-β/Smad4 pathway; Decreased expression of N-cadherin, vimentin, ZEB1, and ZEB2. | mdpi.com |
| GC Xenograft Model (in vivo) | Excellently inhibited tumor growth. | Not specified in detail, consistent with in vitro findings. | mdpi.comnih.gov |
| GC Cells (in vitro) | Promoted pyroptosis. | Activation of the NF-ĸB-NLRP3 signaling axis. | jcancer.org |
Osteosarcoma
This compound has emerged as a potential therapeutic agent for osteosarcoma, the most common primary bone malignancy, by targeting key signaling pathways involved in tumor progression. Studies have demonstrated its anti-proliferative, pro-apoptotic, and anti-metastatic effects in osteosarcoma cells.
Research using osteosarcoma cell lines such as 143B, MG-63, and Saos-2 shows that this compound significantly suppresses cell proliferation in a concentration- and time-dependent manner. nih.gov The compound induces cell cycle arrest at the G1 phase by reducing the expression of c-myc and cyclinD1 while increasing the levels of tumor suppressors p21 and p27. nih.gov
A critical mechanism of this compound's action in osteosarcoma is the inhibition of the Wnt/β-catenin signaling pathway, which is often overactive in this cancer. nih.govtubitak.gov.tr this compound has been found to downregulate the expression of β-catenin and its downstream target Axin2, while increasing the expression of GSK-3β, a negative regulator of the pathway. tubitak.gov.tr This effect may be mediated by the regulation of microRNA-25 (miR-25). tubitak.gov.tr Another study highlighted that this compound upregulates lncRNA-NEF, which in turn inactivates Wnt/β-catenin signaling, leading to suppressed tumor growth and metastasis both in vitro and in vivo. nih.gov
In addition to inhibiting proliferation, this compound induces apoptosis and reduces the motility of osteosarcoma cells. nih.gov It suppresses cell adhesion, migration, and invasion by decreasing the expression and activity of matrix metalloproteinases MMP-2 and MMP-9. nih.gov In vivo studies have confirmed that these multi-functional effects lead to a dramatic inhibition of osteosarcoma growth. nih.gov
Table 3: Research Findings of this compound in Osteosarcoma Models
| Cell Line/Model | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| 143B, MG-63 Cells | Suppressed proliferation, adhesion, migration, and invasion; Induced apoptosis and G1-phase arrest. | Inhibition of Wnt/β-catenin pathway; Decreased MMP-2 and MMP-9 activity. | nih.gov |
| Saos-2 Cells | Inhibited proliferation. | Regulation of Wnt/β-catenin pathway (↓β-catenin, ↑GSK-3β) via increased miR-25 expression. | tubitak.gov.tr |
| Osteosarcoma Model (in vitro & in vivo) | Suppressed tumor growth and metastasis. | Upregulation of lncRNA-NEF, leading to inactivation of Wnt/β-catenin signaling. | nih.gov |
Melanoma
This compound has shown potential as a therapeutic agent for melanoma by targeting the metabolic processes that fuel cancer cell growth. Research has demonstrated that this compound can inhibit melanoma cell proliferation, induce cell death, and suppress tumor growth in animal models.
In vitro studies on human (Mel586, A375, SK-mel-2) and mouse (B16F0) melanoma cell lines have shown that this compound and its glycoside, baicalin (B1667713), effectively inhibit cell growth and proliferation. nih.gov The primary mechanism identified is the disruption of tumor cell metabolism. nih.gov this compound suppresses glucose uptake and metabolism in melanoma cells, essentially starving them of the energy required for rapid growth. nih.gov
This metabolic inhibition is achieved by targeting the mTOR-HIF-1α signaling pathway. nih.gov By interfering with this pathway, this compound not only halts cell growth but also induces apoptosis (programmed cell death) and senescence (a state of irreversible growth arrest). nih.gov Complementary in vivo studies using mouse xenograft models confirmed these findings, demonstrating that this compound can suppress both the initial formation (tumorigenesis) and subsequent growth of melanoma tumors. nih.gov These studies suggest that this compound's ability to control tumor development metabolically makes it a promising candidate for melanoma therapy. nih.gov
Table 4: Research Findings of this compound in Melanoma Models
| Cell Line/Model | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Mel586, SK-MEL-2, A375, B16F0 Cells | Inhibited cell growth and proliferation; Induced apoptosis and senescence. | Inhibition of glucose uptake and metabolism by affecting the mTOR-HIF-1α signaling pathway. | nih.gov |
| NSG Mouse Xenograft Model | Suppressed tumorigenesis and tumor growth in vivo. | Metabolic inhibition consistent with in vitro findings. | nih.gov |
Non-Small-Cell Lung Cancer
This compound has been identified as an effective anti-metastatic agent in models of non-small-cell lung cancer (NSCLC), with research highlighting a novel mechanism related to cellular mechanics.
Studies have shown that even at non-cytotoxic concentrations, this compound retains significant activity against the dissemination of NSCLC cells, both in laboratory cultures and in animal models. nih.govnih.gov This suggests its primary utility may be in preventing metastasis rather than directly killing tumor cells. nih.govnih.gov Research using NSCLC cell lines such as A549 and H1299 has explored the underlying mechanism from a mechanopharmacology perspective, which examines the interplay between drugs and the mechanical state of cells. nih.govnih.gov
The key finding is that this compound significantly decreases the tension of a protein called ezrin within NSCLC cells, particularly in an inflammatory microenvironment. nih.govnih.gov It achieves this by downregulating the S-nitrosylation (SNO) of ezrin, a process mediated by the enzyme inducible nitric oxide synthase (iNOS). nih.govnih.gov The reduction in ezrin tension inhibits the formation of aggressive cellular phenotypes and the "leader cells" that guide collective cell migration, thereby suppressing the invasion and metastasis of NSCLC. nih.govnih.gov An orthotopic implantation assay in vivo confirmed the inhibitory effect of this compound on the metastasis of NSCLC. nih.gov Other research has noted that its related compound, baicalin, can induce apoptosis and cell cycle arrest in lung cancer cells by downregulating the Akt/mTOR signaling pathway. frontiersin.org
Table 5: Research Findings of this compound in Non-Small-Cell Lung Cancer Models
| Cell Line/Model | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| A549, H1299 Cells (in vitro) | Retained anti-dissemination activity at non-cytotoxic concentrations. | Decreased ezrin tension by downregulating cellular ezrin S-nitrosylation (SNO) levels. | nih.gov |
| NSCLC Cells (in inflammatory microenvironment) | Suppressed iNOS-mediated ezrin SNO, decreased ezrin tension, inhibited membrane protrusions and leader cell formation. | Restrained SNO-mediated ezrin tension by decreasing iNOS expression levels. | nih.govnih.gov |
| Orthotopic Implantation Assay (in vivo) | Inhibited metastasis of NSCLC. | Consistent with in vitro findings on inhibiting cell dissemination. | nih.gov |
| H1299, H1650 Cells (Baicalin study) | Induced apoptosis and cell cycle arrest. | Downregulation of Akt/mTOR signaling pathway. | frontiersin.org |
Burkitt Lymphoma
Research into the effects of flavonoids from Scutellaria baicalensis on Burkitt lymphoma has primarily focused on baicalin, the glucuronide derivative of this compound. These studies demonstrate that baicalin can effectively inhibit the growth of Burkitt lymphoma cells and induce apoptosis.
In vitro experiments using the CA46 Burkitt lymphoma cell line showed that baicalin significantly inhibited cell proliferation. nih.govashpublications.org It was also found to almost completely inhibit the ability of these cells to form colonies. nih.gov
The mechanism behind this anti-tumor effect is the induction of apoptosis. nih.govashpublications.org Baicalin treatment leads to the downregulation of the mRNA and protein expression of key survival genes, including the proto-oncogene c-myc and the anti-apoptotic gene bcl-2. ashpublications.org Concurrently, it activates the intrinsic mitochondrial pathway of apoptosis, evidenced by the upregulation of the cleaved, active forms of caspase-9 and caspase-3, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govashpublications.org In vivo studies using a CA46 nude mice xenograft model confirmed these findings, showing that baicalin could remarkably inhibit tumor growth. ashpublications.org
Table 6: Research Findings of Baicalin in Burkitt Lymphoma Models
| Cell Line/Model | Compound | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| CA46 Burkitt Lymphoma Cells | Baicalin | Inhibited cell proliferation and colony formation; Induced apoptosis. | Downregulation of c-myc and bcl-2; Upregulation of cleaved caspase-9, caspase-3, and PARP. | nih.govashpublications.org |
| CA46 Xenograft (Nude Mice) | Baicalin | Remarkably inhibited tumor growth. | Consistent with in vitro findings of apoptosis induction. | ashpublications.org |
Inflammatory and Autoimmune Disorders
This compound and its related compound baicalin have demonstrated therapeutic potential in various models of inflammatory and autoimmune diseases by modulating immune responses.
In a mouse model of multiple sclerosis known as experimental autoimmune encephalomyelitis (EAE), this compound was shown to significantly lessen the clinical severity of the disease. spandidos-publications.com This effect was attributed to the reduced migration of autoimmune T cells into the central nervous system, likely due to this compound's ability to suppress the activation of microglia, which are key immune cells in the brain. spandidos-publications.com Similarly, baicalin also showed protective effects in EAE models. spandidos-publications.comscielo.br
In a collagen-induced arthritis (CIA) model, which mimics rheumatoid arthritis, this compound administration reduced the severity of the disease. nih.gov Mechanistically, it was found to suppress the proliferation of T cells and downregulate the mRNA expression of signal transducer and activator of transcription (STAT)3 and STAT4, key components of the JAK-STAT signaling pathway that drives T cell-mediated autoimmunity. nih.gov
The related compound baicalin has been studied in models of inflammatory bowel disease (IBD). nih.govfrontiersin.org In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, baicalin attenuated the disease. nih.gov It has been shown to play a protective role in IBD through anti-inflammatory and antioxidant properties, immune regulation, and maintenance of the intestinal barrier. frontiersin.orgnih.gov
Systemic Inflammatory Responses
This compound has been shown to effectively counter systemic inflammatory responses. In models of lethal endotoxemia induced by lipopolysaccharides (LPS), treatment with this compound demonstrated a protective effect. researchgate.net The compound inhibits the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net This anti-inflammatory action is linked to its ability to suppress the activation of critical signaling pathways like nuclear factor-kappa B (NF-κB) and extracellular regulated kinases 1/2 (ERK1/2). researchgate.net By inhibiting these pathways, this compound helps to control the cascading inflammatory events that characterize systemic inflammation. researchgate.net
Table 1: Effects of this compound on Systemic Inflammation
| Model | Key Findings | Affected Mediators | Signaling Pathways |
|---|
Arthritis Models
In the context of arthritis, this compound has been investigated in models of both rheumatoid arthritis (RA) and osteoarthritis (OA). In RA models, this compound targets fibroblast-like synoviocytes (FLSs), which are key contributors to joint inflammation and damage. nih.gov Research indicates that this compound can inhibit the proliferation and migration of these cells while promoting their apoptosis (programmed cell death). nih.gov This effect is mediated through the inactivation of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and growth. nih.gov Furthermore, this compound has been found to suppress the expression of TNF-α, IL-6, and IL-1β in FLSs, highlighting its anti-inflammatory potential in RA. nih.gov In experimental models of osteoarthritis, this compound has been shown to alleviate cartilage degeneration and reduce synovitis. researchgate.net
Table 2: Research Findings of this compound in Arthritis Models
| Arthritis Model | Cell Type/Target | Key Mechanisms of Action |
|---|---|---|
| Rheumatoid Arthritis (RA) | Fibroblast-like Synoviocytes (FLSs) | Inhibits proliferation and migration; Induces apoptosis. nih.gov |
Inflammatory Bowel Diseases
This compound shows considerable promise in models of inflammatory bowel disease (IBD), such as ulcerative colitis (UC). In mice with dextran sodium sulfate (DSS)-induced colitis, this compound treatment was found to ameliorate disease severity. mdpi.comfrontiersin.org It helps preserve the length of the colon, prevents weight loss, and restores damaged colonic mucosa. frontiersin.org The mechanisms behind these effects include the inhibition of ferroptosis—a form of iron-dependent cell death—and the modulation of gut microbiota. frontiersin.org this compound significantly reduces the levels of pro-inflammatory cytokines like TNF-α and IL-1β while increasing the anti-inflammatory cytokine IL-10. frontiersin.org Another identified mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory process. mdpi.com
Allergic Diseases (e.g., Asthma, Atopic Dermatitis, Allergic Rhinitis)
The therapeutic potential of this compound extends to allergic diseases. In a mouse model of ovalbumin (OVA)-induced allergic asthma, this compound administration significantly attenuated airway inflammation. nih.gov It reduced the infiltration of inflammatory cells into the lung tissue and mitigated pathological changes such as the thickening of airway walls. nih.gov This effect is primarily achieved through the inhibition of the NF-κB signaling pathway and the subsequent reduction in the expression of inducible nitric oxide synthase (iNOS). nih.gov
Similarly, in a rat model of allergic rhinitis, this compound treatment was effective in alleviating symptoms. farmaceut.orgnih.gov It reduced the frequency of sneezing and nasal rubbing and decreased the levels of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in both blood and nasal lavage fluid. farmaceut.orgnih.gov The compound also limited the infiltration of eosinophils and other inflammatory cells into the nasal mucosa, an effect associated with the inhibition of STAT3 phosphorylation. farmaceut.orgnih.gov
Table 3: this compound's Efficacy in Allergic Disease Models
| Disease Model | Key Findings | Affected Cytokines | Signaling Pathway |
|---|---|---|---|
| Allergic Asthma (OVA-induced) | Attenuated airway inflammation; Reduced inflammatory cell infiltration. nih.gov | Not specified | NF-κB. nih.gov |
Autoimmune Hepatitis
This compound has been studied in a murine model of concanavalin (B7782731) A-induced liver injury, which mimics human autoimmune hepatitis (AIH). nih.govplos.org A key pathological feature of AIH is the insufficient apoptosis of activated lymphocytes. nih.govplos.org Research has shown that this compound selectively induces apoptosis in these activated lymphocytes without affecting naive (unstimulated) immune cells. nih.govplos.org This pro-apoptotic effect is mediated through the mitochondrial pathway, involving a loss of mitochondrial membrane potential and the release of cytochrome c. nih.govplos.org In vivo, administration of this compound alleviated liver injury, reduced the infiltration of mononuclear cells into the liver, and suppressed serum levels of the pro-inflammatory cytokines TNF-α and interferon-gamma (IFN-γ). nih.govplos.org
Periodontal Inflammation
In the context of periodontal disease, this compound has demonstrated a dual therapeutic action: reducing inflammation and promoting bone-related (osteogenic) activity. In studies using human periodontal ligament cells (PDLCs) challenged with LPS (a component of bacteria that drives inflammation), this compound significantly reduced the expression of inflammatory mediators like IL-1β, TNF-α, and matrix metalloproteinases (MMP-1, MMP-2). nih.govnih.gov This anti-inflammatory effect was linked to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov Concurrently, this compound was found to restore the osteogenic differentiation of these cells, as evidenced by increased expression of markers such as runt-related transcription factor 2 (RUNX2) and collagen-I. nih.govresearchgate.net This suggests this compound could act as a host response modulator in periodontitis treatment. nih.gov
Neuroscientific Investigations
In neuroscience, this compound has been investigated for its neuroprotective properties, particularly in the context of neuroinflammation. During neuroinflammatory conditions, astrocytes can become reactive and produce excessive amounts of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov This can lead to aberrant suppression of neuronal activity in areas like the hippocampus. nih.gov Studies have shown that this compound can ameliorate this process by reducing astrocyte reactivity and downregulating genes associated with astrocytic GABA synthesis. nih.gov This action is linked to this compound's ability to inhibit monoamine oxidase B (MAO-B), a key enzyme in this pathway. nih.gov By reversing this abnormal neuronal suppression, this compound demonstrates potential for addressing neurological symptoms associated with neuroinflammation. nih.gov
Table of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | BE |
| Lipopolysaccharide | LPS |
| Tumor Necrosis Factor-alpha | TNF-α |
| Interleukin-6 | IL-6 |
| Interleukin-1 beta | IL-1β |
| Interleukin-10 | IL-10 |
| Interferon-gamma | IFN-γ |
| Cytochrome c | |
| Gamma-aminobutyric acid | GABA |
| Nitric Oxide | NO |
| Ovalbumin | OVA |
| Concanavalin A | Con A |
Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)
This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative disorders, primarily Alzheimer's and Parkinson's diseases. Its neuroprotective effects are attributed to a range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.gov
In animal models of Alzheimer's disease, this compound has been shown to improve behavioral dysfunction. frontiersin.org Studies in rats with Alzheimer's disease induced by aluminum chloride (AlCl₃) revealed that treatment with this compound significantly improved their condition biochemically and histopathologically. frontiersin.org Specifically, this compound administration led to a notable reduction in the time taken to find food in a T-maze test and an increase in cage activity, suggesting an enhancement in cognitive function and motor activity. frontiersin.org Furthermore, this compound has been observed to rescue memory deficits and neuronal atrophy in mouse models of Alzheimer's disease by inhibiting phosphodiesterase 2 (PDE2) and PDE4. nih.gov It also increases the expression of synapse-associated proteins like synaptophysin and PSD95, which are crucial for synaptic plasticity. nih.gov
In the context of Parkinson's disease, research indicates that this compound can protect dopaminergic neurons from degeneration. frontiersin.orgnih.gov In mouse models of Parkinson's induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound treatment improved motor function, as demonstrated in pole and rotarod tests, and increased spontaneous motor activity. frontiersin.org This was accompanied by a reduction in the loss of tyrosine hydroxylase (TH)-positive neurons, which are the primary neurons lost in Parkinson's disease. frontiersin.org The neuroprotective mechanisms of this compound in Parkinson's disease models involve the inhibition of neuroinflammation by suppressing the NLRP3/caspase-1/GSDMD pathway and mitigating the aggregation of α-Synuclein, a protein that forms toxic clumps in the brains of Parkinson's patients. nih.govfrontiersin.org Additionally, this compound has been found to improve mitochondrial function in neurons of the substantia nigra in rat models of Parkinson's disease. nih.gov
Interactive Table: Research Findings on this compound in Neurodegenerative Disorders
| Disease Model | Key Findings | Reference |
| Alzheimer's Disease (Rat Model) | Improved biochemical and histopathological conditions; enhanced performance in T-maze and cage activity tests. | frontiersin.org |
| Alzheimer's Disease (Mouse Model) | Rescued memory deficits and neuronal atrophy by inhibiting PDE2 and PDE4; increased synaptophysin and PSD95 expression. | nih.gov |
| Parkinson's Disease (Mouse Model) | Improved motor function; reduced dopaminergic neuron loss; inhibited neuroinflammation via the NLRP3/caspase-1/GSDMD pathway. | frontiersin.org |
| Parkinson's Disease (Rat Model) | Improved mitochondrial function in substantia nigra neurons. | nih.gov |
Ischemic Brain Injury
This compound has shown considerable promise in animal models of ischemic brain injury, a condition that underlies stroke. Its neuroprotective actions in this context are multifaceted, primarily involving the reduction of infarct size, brain edema, and neuronal damage. nih.govyoutube.com
In a rat model of permanent middle cerebral artery occlusion (MCAO), intravenous administration of this compound immediately after the ischemic event led to improved neurological deficit scores, reduced brain water content, and smaller infarct sizes. nih.gov Further studies have corroborated these findings, showing that this compound can ameliorate ischemic brain damage by suppressing the inflammatory response mediated by microglia. youtube.com Specifically, this compound has been found to inhibit the polarization of proinflammatory microglia by targeting the TLR4/NF-κB and STAT1 pathways. youtube.com By modulating microglial polarization, this compound helps to create a less inflammatory environment in the brain following an ischemic event, which is conducive to neuronal survival. youtube.com
Research has also highlighted this compound's ability to inhibit ferroptosis, a form of iron-dependent cell death, as a mechanism for its neuroprotective effects in cerebral ischemia-reperfusion injury. dc.gov In both in vivo and in vitro models, this compound was found to alleviate injury by upregulating SIRT6, which in turn promotes the expression of SLC7A11, a key component of the cystine/glutamate antiporter system that protects against oxidative stress. dc.gov
Interactive Table: Effects of this compound in Ischemic Brain Injury Models
| Model | Key Effects of this compound | Mechanism of Action | Reference |
| Rat MCAO Model | Reduced infarct volume, improved neurological function. | Suppression of proinflammatory microglia polarization via TLR4/NF-κB and STAT1 pathways. | youtube.com |
| Rat MCAO Model | Reduced brain edema and infarct size. | Not specified in detail, but general neuroprotection observed. | nih.gov |
| Mouse MCAO/R Model | Alleviated cerebral injury. | Inhibition of ferroptosis via SIRT6-mediated FOXA2 deacetylation to promote SLC7A11 expression. | dc.gov |
Neuroinflammation Mitigation
A central aspect of this compound's neuroprotective potential is its ability to mitigate neuroinflammation. Chronic neuroinflammation is a common pathological feature of many neurological disorders, and this compound has been shown to effectively suppress this process through various mechanisms. nih.govnih.gov
Studies have demonstrated that this compound can inhibit the activation of microglia, the primary immune cells of the central nervous system. nih.gov Over-activated microglia can release a host of pro-inflammatory cytokines and other neurotoxic substances. This compound has been found to suppress the production of these pro-inflammatory cytokines. nih.govnih.gov
The anti-neuroinflammatory effects of this compound are mediated through the modulation of several key signaling pathways. nih.govresearchgate.net These include the Toll-like receptor 4 (TLR4), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways, all of which are central to the inflammatory response. nih.govresearchgate.net By inhibiting these pathways, this compound can effectively dampen the inflammatory cascade in the brain. researchgate.netresearchgate.net For instance, in a model of lipopolysaccharide (LPS)-stimulated microglia, this compound was shown to mitigate the neuroinflammatory response by inhibiting the TLR4/MyD88/NF-κB and MAPK pathways. researchgate.net
Epilepsy
This compound has demonstrated significant anti-epileptic effects in preclinical models of epilepsy. Its therapeutic potential in this area appears to be linked to its anti-inflammatory and neuroprotective properties.
In a pilocarpine-induced rat model of epilepsy, treatment with this compound resulted in a notable improvement in seizure severity, frequency, and duration. The study also found that this compound treatment led to an increased survival time in these animals. The underlying mechanism for these effects was identified as the regulation of the insulin-like growth factor 1 receptor (IGF1R). By inhibiting microglial proliferation and the expression of IGF1R and inflammatory cytokines, this compound was able to ameliorate epilepsy symptoms.
Further research using a lithium-pilocarpine-induced status epilepticus model in rats showed that this compound treatment prolonged the latency to seizure onset and improved cognitive impairments associated with epilepsy. Mechanistically, this compound was found to interact with DNMT1 to suppress the methylation of the GABRD promoter region, leading to an increased level of the GABRD protein in the hippocampus. Another study highlighted this compound's ability to exert neuroprotective effects against posttraumatic epileptic seizures by suppressing ferroptosis, with the 12/15-lipoxygenase (12/15-LOX) enzyme likely being involved in this process.
Cardiovascular and Metabolic Health Studies
Hypertension
While much of the research on the antihypertensive effects of Scutellaria baicalensis extracts has focused on its glycoside form, baicalin, evidence suggests that this compound also possesses beneficial properties for cardiovascular health, including in the context of hypertension. nih.gov
Studies on baicalin have shown that it can lower blood pressure in spontaneously hypertensive rats. frontiersin.orgnih.gov The proposed mechanisms for this effect include the relaxation of vascular smooth muscle by reducing intracellular calcium levels and enhancing the function of ATP-sensitive potassium channels. nih.gov Baicalin has also been found to attenuate angiotensin II-induced elevations in blood pressure. nih.gov
Although direct studies on this compound for hypertension are less numerous, its established anti-inflammatory and antioxidant activities, along with its ability to prevent hyperglycemia-induced vascular smooth muscle cell proliferation and migration, suggest a potential role in managing hypertension and its complications. nih.gov One study noted that this compound may help prevent cardiovascular diseases such as hypertension. nih.gov
Atherosclerosis
This compound has been investigated for its potential to combat atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries. Its atheroprotective effects are attributed to its ability to modulate several key processes involved in the pathogenesis of this disease. nih.gov
A significant aspect of this compound's anti-atherosclerotic activity is its ability to inhibit the accumulation of lipids in macrophages, a critical step in the formation of foam cells, which are a hallmark of atherosclerotic lesions. Research has shown that this compound upregulates the expression of ATP binding cassette transporter A1 (ABCA1) and ABCG1, proteins that promote cholesterol efflux from macrophages. This effect is mediated through the activation of the PPARγ/LXRα signaling pathway. By enhancing cholesterol removal, this compound can prevent the transformation of macrophages into foam cells.
In addition to its effects on lipid metabolism, this compound also suppresses the inflammatory response within atherosclerotic plaques. It has been shown to reduce the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage-derived foam cells. Furthermore, this compound can inhibit the proliferation of vascular smooth muscle cells, another critical event in the development of atherosclerosis. nih.gov Studies have also indicated that this compound may prevent vascular calcification, a process that contributes to the hardening of arteries, by inhibiting the expression of bone morphogenetic protein 2 (BMP-2) and the osteogenic transcription factor Runx2. nih.gov
Interactive Table: this compound's Mechanisms in Atherosclerosis Models
| Cellular Process | Key Effects of this compound | Underlying Mechanism | Reference |
| Macrophage Lipid Accumulation | Inhibited lipid accumulation and promoted cholesterol efflux. | Upregulation of ABCA1 and ABCG1 via the PPARγ/LXRα pathway. | |
| Inflammatory Response | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | Activation of the PPARγ/LXRα signaling pathway. | |
| Vascular Smooth Muscle Cell Proliferation | Suppressed proliferation. | Not explicitly detailed in the provided context. | nih.gov |
| Vascular Calcification | Inhibited mineralization and calcium deposition. | Downregulation of Runx2 and BMP-2 expression. | nih.gov |
Myocardial Ischemia/Reperfusion Injury
This compound has demonstrated significant protective effects in experimental models of myocardial ischemia/reperfusion (I/R) injury. This type of injury occurs when blood flow is restored to heart tissue after a period of ischemia, or lack of oxygen, paradoxically leading to further damage. Research indicates that this compound's cardioprotective mechanisms are multifaceted, primarily involving its antioxidant and anti-apoptotic properties. researchgate.net
In studies using isolated rat hearts, this compound pretreatment was found to mitigate I/R-induced damage in a dose-dependent manner. researchgate.net The compound was shown to decrease the levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH). researchgate.net Furthermore, this compound reduced the infarct size and augmented vessel density in the affected heart tissue. researchgate.net
At the cellular level, this compound has been observed to inhibit cardiomyocyte apoptosis, a form of programmed cell death, induced by I/R. researchgate.net This anti-apoptotic effect is associated with a reduction in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, and a modulation of the Bax/Bcl-2 ratio, which are pro- and anti-apoptotic proteins, respectively. nih.gov
Interestingly, some studies suggest that this compound can also exert a protective effect through a pro-oxidant mechanism in the context of preconditioning. ulusofona.pt In murine cardiomyocytes, this compound pretreatment induced a transient generation of mitochondrial oxidants, which in turn triggered a protective signaling cascade involving the activation of the protein kinase Akt during reperfusion. ulusofona.pt This suggests a complex role for this compound in modulating cellular redox signaling. Moreover, this compound has been found to suppress ferroptosis, an iron-dependent form of cell death, in the context of myocardial I/R injury. It has also been shown to protect cardiac microvascular endothelial cells by mediating the PI3K/AKT/eNOS pathway.
Interactive Data Table: Effects of this compound on Myocardial I/R Injury Markers
| Parameter | Observation | Implication | Reference(s) |
|---|---|---|---|
| Cardiac Injury Markers (CK-MB, LDH) | Significantly decreased | Reduced myocardial damage | researchgate.net |
| Infarct Size | Reduced | Preservation of heart tissue | researchgate.net |
| Cardiomyocyte Apoptosis | Significantly lower | Inhibition of programmed cell death | researchgate.net |
| Caspase-3 Activity | Lowered | Attenuation of apoptotic pathway | nih.gov |
| Bax/Bcl-2 Ratio | Decreased | Shift towards cell survival | nih.gov |
| Akt Phosphorylation | Increased | Activation of survival signaling | ulusofona.pt |
| Ferroptosis | Suppressed | Inhibition of iron-dependent cell death |
Heart Failure
This compound has emerged as a potential therapeutic agent for heart failure (HF), a condition where the heart cannot pump blood effectively. Research has shown that this compound can alleviate myocardial remodeling and improve cardiac function in preclinical models of HF. nih.govnih.gov One of the key mechanisms underlying these benefits is the modulation of calcium (Ca²⁺) handling proteins within cardiomyocytes. nih.govnih.gov
In a rat model of HF induced by pressure overload, this compound treatment was found to inhibit myocardial fibrosis, a hallmark of cardiac remodeling. nih.gov It also restrained the expression and activity of matrix metalloproteinases (MMP2 and MMP9), enzymes involved in the breakdown of the extracellular matrix. nih.gov Furthermore, this compound suppressed apoptosis in the heart tissue of these animals. nih.gov
The compound's effects on Ca²⁺ handling are particularly noteworthy. This compound has been shown to modulate the expression and activity of key proteins that regulate intracellular Ca²⁺ concentrations, which are crucial for proper heart muscle contraction and relaxation. nih.govnih.gov Specifically, it has been observed to upregulate sarcoplasmic reticulum Ca²⁺ ATPase 2 (SERCA2) and ryanodine (B192298) receptor 2 (RyR2), while downregulating the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the expression of the Na⁺/Ca²⁺-exchanger (NCX1). nih.gov this compound also preserved SERCA activity, which is often diminished in heart failure. nih.gov
In addition to its effects on Ca²⁺ handling, this compound has been shown to protect against heart failure by improving mitochondrial function and regulating endoplasmic reticulum stress. researchgate.net It mitigates oxidative stress by restoring the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net These actions help to control the balance of mitochondrial fusion and fission and inhibit the GRP78/CHOP pathway, an indicator of endoplasmic reticulum stress, thereby reducing apoptosis. researchgate.net
Diabetes and Diabetic Complications
This compound has been investigated for its potential therapeutic role in diabetes and its associated complications, demonstrating beneficial effects in various preclinical models. mdpi.comresearchgate.net The compound has been shown to improve glycemic control, enhance insulin (B600854) secretion, and protect pancreatic β-cells, which are responsible for insulin production. mdpi.com
In mouse models of diet-induced obesity and type 2 diabetes, dietary supplementation with this compound improved glucose tolerance and enhanced glucose-stimulated insulin secretion. mdpi.com These effects were linked to the preservation of islet mass and the inhibition of β-cell apoptosis. mdpi.com Notably, in some studies, these antidiabetic effects were observed without significant changes in body weight, food intake, or insulin sensitivity, suggesting a direct action on pancreatic β-cells. mdpi.com
This compound's protective effects on β-cells are thought to be mediated, in part, by reducing hyperglycemia-induced mitochondrial damage. mdpi.com Furthermore, this compound has been shown to modulate the gut microbiota, which may contribute to its anti-diabetic effects. researchgate.net In diabetic rats, this compound treatment was found to decrease levels of circulating lipopolysaccharide (LPS), a component of certain bacteria that can trigger inflammation, and improve insulin resistance and the lipid profile. researchgate.net These changes were associated with an increase in short-chain fatty acids (SCFAs) and a restoration of the gut mucus layer. researchgate.net
Diabetic nephropathy, a serious kidney-related complication of diabetes, is another area where this compound has shown promise. Studies have indicated that baicalin, the glucuronide form of this compound, can improve renal function in models of diabetic nephropathy. It has been found to protect podocytes, specialized cells in the kidney's filtering units, from high glucose-induced apoptosis. The proposed mechanism for this renoprotective effect involves the regulation of the sirtuin 1/NF-κB signaling pathway. Baicalin has also been shown to reduce oxidative stress and inflammation in the kidneys of diabetic animals.
Interactive Data Table: Antidiabetic Effects of this compound in Research Models
| Parameter | Observation in this compound-Treated Models | Implication | Reference(s) |
|---|---|---|---|
| Glucose Tolerance | Improved | Better glycemic control | mdpi.com |
| Glucose-Stimulated Insulin Secretion | Enhanced | Increased insulin release in response to glucose | mdpi.com |
| Pancreatic β-Cell Mass | Preserved | Protection of insulin-producing cells | mdpi.com |
| β-Cell Apoptosis | Inhibited | Increased survival of β-cells | mdpi.com |
| Gut Microbiota | Modulated; increased SCFAs | Potential for improved metabolic health | researchgate.net |
| Diabetic Nephropathy Markers | Reduced | Protective effect on kidneys |
Nonalcoholic Fatty Liver Disease (NAFLD)
This compound has demonstrated protective effects in experimental models of nonalcoholic fatty liver disease (NAFLD), the most common chronic liver disease worldwide. Its therapeutic potential in this context appears to stem from its ability to reduce hepatic fat accumulation and modulate associated metabolic pathways.
In a high-fat diet-induced mouse model of NAFLD, this compound administration was shown to protect liver function. This was accompanied by a remodeling of the gut microbiota structure, suggesting a link between the gut-liver axis and this compound's mechanism of action. Transcriptomic analysis of hepatocytes from these mice revealed that this compound restored the expression of numerous genes involved in lipid metabolism that were dysregulated in NAFLD.
Metabolomic analysis further indicated that this compound primarily regulates processes associated with lipid metabolism, such as alpha-linolenic acid metabolism and bile secretion. In vitro studies using oleic acid-induced HepG2 cells, a model for fatty liver, showed that this compound reduces hepatic fat accumulation by activating AMP-activated protein kinase (AMPK) and suppressing the cleavage of sterol regulatory element-binding protein 1 (SREBP1). The suppression of SREBP1 activity, in turn, inhibits the synthesis of hepatic fat.
Furthermore, this compound has been shown to ameliorate NAFLD-related biochemical abnormalities by decreasing total cholesterol and low-density lipoprotein cholesterol (LDLC), while increasing high-density lipoprotein cholesterol (HDLC). It also exerts antioxidant effects in the liver. In a 3D tissue-engineered liver model of NAFLD, baicalin was found to reduce oxidative stress and protect mitochondria, thereby inhibiting apoptosis.
Renoprotective Research
This compound has been investigated for its protective effects on the kidneys in various models of renal injury. nih.gov Research has shown that it can ameliorate acute kidney injury (AKI) and renal fibrosis through its potent antioxidant and anti-inflammatory properties. nih.gov
In a mouse model of cisplatin-induced acute renal failure, a common side effect of this chemotherapy drug, pretreatment with this compound was found to improve kidney function and reduce renal injury. The protective mechanism involved the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, and its downstream target, heme oxygenase-1 (HO-1). This compound also attenuated cisplatin-induced inflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs).
Furthermore, this compound has been shown to preserve mitochondrial function and inhibit apoptosis in renal tubular cells in the context of cisplatin-induced nephrotoxicity. It restored the activity of mitochondrial respiratory enzymes and suppressed the p53-mediated apoptotic pathway.
In the context of renal fibrosis, a key process in the progression of chronic kidney disease (CKD), baicalin has been shown to be protective. nih.gov It can effectively intervene in the excessive accumulation of extracellular matrix proteins that characterizes fibrosis. nih.gov The renoprotective effects of baicalin are also attributed to its ability to reduce oxidative stress and inflammation in the kidneys. nih.gov In a model of arsenic-induced nephrotoxicity, baicalin was found to protect the kidney and attenuate pathological changes by elevating the Bcl-2/Bax ratio, thereby reducing apoptosis. nih.gov
Gastroprotective Research
Research into the therapeutic potential of this compound has revealed significant gastroprotective effects in various preclinical models of gastric ulceration. nih.gov These studies highlight its ability to protect the gastric mucosa through multiple mechanisms, including anti-secretory, cytoprotective, and anti-inflammatory actions.
In a mouse model of ethanol/HCl-induced gastric lesions, this compound exhibited a dose-dependent protective effect. This gastroprotection was found to be mediated by several pathways, including the involvement of sulfhydryl (SH) compounds, nitric oxide (NO), and prostaglandins (B1171923) (PGs). nih.gov this compound treatment was shown to increase the levels of reduced glutathione (GSH), a key antioxidant, and decrease the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration and inflammation, in the gastric mucosa.
Furthermore, this compound has demonstrated anti-secretory properties. In a pylorus ligation model, it reduced the volume of gastric secretion and total acid secretion, while increasing the pH of the gastric juice. It was also effective in inhibiting histamine-induced gastric secretion and showed in vitro inhibitory activity against the H+,K+-ATPase proton pump, which is the final step in acid secretion. The compound also increased gastric mucus secretion, a crucial component of the mucosal defense barrier. nih.gov
In other models of gastric ulcers, such as those induced by indomethacin (B1671933) and prednisolone, this compound demonstrated remarkable improvement in the histological architecture of gastric tissues. mdpi.com Its anti-ulcerogenic effects in this context were linked to the modulation of the HO-1/SIRT1/HMGB1 signaling pathway, leading to reduced inflammation and oxidative stress, as well as anti-apoptotic effects evidenced by an increased Bcl-2/Bax ratio. mdpi.com Additionally, baicalin has shown efficacy against Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers, by inhibiting its growth.
Respiratory System Research
This compound has been the subject of extensive research for its therapeutic potential in a variety of respiratory diseases, owing to its well-documented antioxidant, anti-inflammatory, and immunomodulatory effects. Studies have explored its utility in conditions such as chronic obstructive pulmonary disease (COPD), asthma, pulmonary fibrosis, and acute lung injury (ALI).
In the context of ALI, this compound has been shown to attenuate lung injury by suppressing inflammatory responses. For instance, in a mouse model of lipopolysaccharide (LPS)-induced ALI, this compound reduced inflammatory cell infiltration and alveolar wall edema. This was associated with a decrease in the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the serum and bronchoalveolar lavage fluid. The anti-inflammatory effects of this compound in ALI have been linked to the inhibition of glycolysis via the HIF-1α signaling pathway in macrophages.
This compound has also been investigated for its effects on lung injury induced by myocardial I/R. In this model, intravenous administration of this compound significantly reduced histological damage, the wet-to-dry weight ratio (an indicator of pulmonary edema), and apoptosis in the lung. The mechanisms involved the inhibition of both the extrinsic and intrinsic pathways of apoptosis, including the modulation of pro- and anti-apoptotic signaling molecules like p53, Bax, Bcl-2, and cytochrome c, as well as the regulation of MAPKs.
In models of sepsis-related lung injury, this compound has been found to reduce oxidative stress and inflammation, with its effects potentially regulated via NF-κB transcription factor activity. For COPD, research suggests that baicalin can improve lung function and reduce mucus formation, likely through its anti-inflammatory and antioxidant properties. It has been shown to modulate the balance between pro- and anti-inflammatory responses and inhibit the NF-κB signaling pathway.
Chronic Obstructive Pulmonary Disease (COPD)
This compound, a flavonoid compound, has demonstrated potential therapeutic effects in the context of Chronic Obstructive Pulmonary Disease (COPD), a condition characterized by progressive lung inflammation and airway obstruction. nih.govmusechem.com Research indicates that baicalin, a related compound, can improve lung function and reduce mucus production by mitigating inflammation and oxidative stress. musechem.comfrontiersin.org
In experimental models, baicalin has been shown to alleviate COPD by regulating various cellular pathways. One mechanism involves the upregulation of Heat shock protein 72 (HSP72), which in turn inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately reducing COPD-related inflammation. nih.gov Studies using cigarette smoke extract-exposed cells have shown that baicalin treatment increases cell viability, inhibits apoptosis, and reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8. nih.gov
Furthermore, baicalin has been found to inhibit the TLR2/MYD88/NF-κBp65 signaling pathway, which is involved in the inflammatory response in COPD. nih.gov In rat models of COPD, baicalin treatment significantly improved lung function, reduced pathological changes, and lowered the levels of inflammatory markers while increasing antioxidant levels. nih.govfdiim.com These findings suggest that this compound and its related compounds may offer a novel approach to managing the inflammatory processes central to COPD. musechem.comnih.gov
Table 1: Effects of Baicalin in COPD Models
| Model | Key Findings | Reference |
|---|---|---|
| Cigarette smoke extract-exposed MLE-12 cells | Increased cell viability, inhibited apoptosis, reduced TNF-α, IL-6, and IL-8 levels. nih.gov | nih.gov |
| COPD mouse model | Improved lung function, reduced inflammatory cell infiltration, and decreased levels of Muc5AC, TNF-α, IL-6, and IL-8 in bronchoalveolar lavage fluid (BALF). nih.gov | nih.gov |
| Rat model of COPD | Improved pulmonary function and pathologic changes, reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8), and increased levels of antioxidant enzymes (SOD, GSH). nih.gov | nih.gov |
Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS)
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to respiratory failure. nih.govyoutube.com this compound has emerged as a potential therapeutic agent for these conditions due to its potent anti-inflammatory properties. nih.gov
Research has shown that this compound can attenuate the inflammatory response in models of ALI. In mice with lipopolysaccharide (LPS)-induced ALI, this compound treatment significantly reduced the levels of inflammatory cytokines such as IL-6 and TNF-α in the serum and bronchoalveolar lavage fluid. nih.gov This anti-inflammatory effect is linked to this compound's ability to inhibit glycolysis through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. nih.gov By downregulating HIF-1α, this compound suppresses the metabolic shift towards glycolysis that fuels the inflammatory response in immune cells like macrophages. nih.gov
In vitro studies using LPS-stimulated macrophages have further confirmed that this compound can inhibit the inflammatory response without affecting cell viability. nih.gov The ability of this compound to modulate both inflammatory and metabolic pathways highlights its potential as a multi-target therapeutic for ALI/ARDS. nih.gov
Table 2: this compound's Impact on ALI/ARDS Models
| Model System | Key Findings | Reference |
|---|---|---|
| Lipopolysaccharide (LPS)-induced ALI in mice | Reduced levels of IL-6 and TNF-α in serum and BALF, improved lung injury. nih.gov | nih.gov |
Pulmonary Fibrosis
Pulmonary fibrosis is a chronic and progressive lung disease characterized by the scarring of lung tissue. youtube.com this compound has shown promise in preclinical studies for its ability to attenuate lung fibrosis. tandfonline.com Its therapeutic potential appears to stem from its influence on key signaling pathways involved in the fibrotic process. tandfonline.comnih.gov
In a mouse model of bleomycin-induced pulmonary fibrosis, this compound treatment was observed to mitigate lung fibrosis and fibroblast senescence. tandfonline.com This effect was associated with the restoration of Sirtuin 3 (Sirt3) expression, which in turn suppressed the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, a central driver of fibrosis. tandfonline.com this compound treatment led to a reduction in collagen deposition, hydroxyproline (B1673980) content, and the expression of profibrotic and inflammatory markers in the lung tissue. tandfonline.com
Furthermore, research has indicated that baicalin, a related compound, can alleviate bleomycin-induced pulmonary fibrosis in rats. nih.gov Treatment with baicalin reduced the degree of pulmonary fibrosis and decreased the levels of inflammatory markers. nih.gov It also exhibited antioxidant effects by increasing the levels of glutathione peroxidase and superoxide dismutase. nih.gov In vitro studies have shown that baicalin can inhibit the proliferation of fibroblasts, which are key cells in the development of fibrosis. nih.gov
Table 3: Research Findings on this compound in Pulmonary Fibrosis
| Study Model | Key Findings | Reference |
|---|---|---|
| Bleomycin-induced pulmonary fibrosis in mice | Attenuated lung fibrosis and fibroblast senescence; restored Sirt3 expression; suppressed TGF-β1/Smad signaling. tandfonline.com | tandfonline.com |
| Bleomycin-induced pulmonary fibrosis in rats | Reduced the degree of pulmonary fibrosis; decreased hydroxyproline content; increased antioxidant enzyme levels. nih.gov | nih.gov |
Pulmonary Hypertension
Pulmonary hypertension (PH) is a serious condition characterized by high blood pressure in the arteries of the lungs, leading to right heart failure. nih.govresearchgate.net this compound and its glucuronide, baicalin, have demonstrated significant therapeutic potential in various preclinical models of PH. nih.govmdpi.com Their beneficial effects are attributed to a range of pharmacological activities, including anti-inflammatory, anti-proliferative, and antioxidant actions. nih.govresearchgate.net
Studies in rat models of PH have shown that this compound can significantly reduce right ventricular systolic pressure and improve right ventricular hypertrophy and pulmonary vascular remodeling. mdpi.com The mechanisms underlying these effects involve the inhibition of several key signaling pathways. For instance, this compound has been shown to inhibit the Akt/ERK1/2/glycogen synthase kinase-3β (GSK3β)/β-catenin/ET-1/ETAR signaling pathway, which plays a role in preventing endothelial dysfunction. mdpi.com It also partially inhibits the MAPK and NF-κB signaling pathways, leading to reduced levels of apoptosis and inflammatory biomarkers in the lung tissue. mdpi.com
Furthermore, baicalin has been found to improve pulmonary vascular remodeling by regulating the TNF-α/BMPR2 signaling pathway and downregulating the p38 MAPK/matrix metalloproteinase-9 (MMP-9) signaling pathway. researchgate.netnih.gov It also promotes the Akt/eNOS pathway and inhibits the ERK and NF-κB signaling pathways. frontiersin.orgresearchgate.net These actions collectively contribute to the inhibition of pulmonary artery smooth muscle cell proliferation and endothelial-to-mesenchymal transformation, as well as the stabilization of the extracellular matrix and mitigation of oxidative stress. nih.govresearchgate.net
Table 4: Therapeutic Effects of this compound and Baicalin in Pulmonary Hypertension Models
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| This compound | Rat model of PH | Reduced right ventricular systolic pressure, improved right ventricular hypertrophy and pulmonary vascular remodeling. mdpi.com | mdpi.com |
| This compound | Rat model of PH | Inhibited Akt/ERK1/2/GSK3β/β-catenin/ET-1/ETAR signaling pathway; partially inhibited MAPK and NF-κB signaling pathways. mdpi.com | mdpi.com |
| Baicalin | Rat model of PH | Improved pulmonary vascular remodeling through regulation of TNF-α/BMPR2 and p38 MAPK/MMP-9 signaling pathways. researchgate.netnih.gov | researchgate.netnih.gov |
Anti-infective Studies
Antibacterial Activities (e.g., Methicillin-Resistant Staphylococcus aureus)
This compound has demonstrated notable antibacterial activity, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). Research indicates that this compound can inhibit the growth of MRSA and interfere with its ability to form biofilms, which are protective communities of bacteria that are difficult to treat with conventional antibiotics. tandfonline.com
Studies have shown that this compound can damage the cell membrane of S. aureus, leading to the leakage of cellular contents. researchgate.net It has also been found to downregulate the expression of genes associated with biofilm formation. tandfonline.com Furthermore, this compound exhibits synergistic effects when combined with certain antibiotics. For example, when used with linezolid, this compound enhanced the antibacterial effect against MRSA biofilms in a rat model. sci-hub.st This combination therapy led to a significant reduction in bacterial counts and a decrease in inflammatory markers. sci-hub.st
Similarly, baicalin, a related compound, has been shown to have a synergistic antibacterial effect with oxacillin (B1211168) against MRSA. nih.gov This combination was found to increase the permeability of the bacterial cell wall and membrane, thereby enhancing the effectiveness of oxacillin. nih.gov Baicalin has also been shown to inhibit the growth of MRSA in a dose-dependent manner and reduce biofilm formation. researchgate.net Transcriptome analysis has revealed that baicalin disrupts multiple biological pathways in MRSA related to antibiotic resistance and virulence. nih.gov
Table 5: Antibacterial Activity of this compound and Baicalin against MRSA
| Compound | Study Type | Key Findings | Reference |
|---|---|---|---|
| This compound | In vitro | Inhibited S. aureus growth and biofilm formation; downregulated biofilm-associated genes. tandfonline.com | tandfonline.com |
| This compound + Linezolid | In vivo (rat model) | Synergistic reduction of MRSA biofilm CFU counts; reduced inflammatory markers. sci-hub.st | sci-hub.st |
| Baicalin | In vitro | Inhibited MRSA growth in a dose-dependent manner; attenuated biofilm formation. researchgate.net | researchgate.net |
| Baicalin + Oxacillin | In vitro | Synergistic antibacterial effect; increased bacterial cell wall and membrane permeability. nih.gov | nih.gov |
Antiviral Activities (e.g., SARS-CoV-2, Bovine Viral Diarrhea Virus)
This compound has demonstrated significant antiviral properties against a range of viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and the bovine viral diarrhea virus (BVDV). nih.govnih.gov
In the context of SARS-CoV-2, the causative agent of COVID-19, in vitro studies have shown that this compound exhibits potent antiviral activity. nih.govsemanticscholar.org It has been identified as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govsemanticscholar.org this compound was found to be more potent than its related compound, baicalin, in inhibiting the RdRp. nih.govsemanticscholar.org Further research has indicated that this compound can also target the main protease (3CLpro) of SARS-CoV-2, another key enzyme in the viral life cycle. mmsl.cz Additionally, some studies suggest that this compound can block the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary entry point for the virus into human cells. tandfonline.com In animal models, this compound has been shown to reduce lung damage and viral replication associated with SARS-CoV-2 infection. mmsl.cztandfonline.com
Regarding the Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family and a surrogate model for the Hepatitis C virus, this compound has also shown antiviral potential. nih.govnih.gov The nonstructural protein 5B (NS5B) of BVDV, which functions as an RNA-dependent RNA polymerase (RdRp), is a key target for antiviral drugs. nih.gov While specific studies focusing solely on this compound's effect on BVDV are limited, the broader anti-flaviviral activity of flavonoids like this compound suggests its potential as an inhibitor of BVDV replication. nih.gov
Table 6: Antiviral Activity of this compound
| Virus | Target/Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | Inhibited SARS-CoV-2 replication in vitro; this compound was more potent than baicalin. nih.govsemanticscholar.org | nih.govsemanticscholar.org |
| SARS-CoV-2 | Main protease (3CLpro) | Inhibited the activity of the main protease. mmsl.cz | mmsl.cz |
| SARS-CoV-2 | Spike protein - hACE2 interaction | Blocked the interaction between the viral spike protein and the hACE2 receptor. tandfonline.com | tandfonline.com |
Antifungal Activities
This compound, a flavonoid compound, has demonstrated significant antifungal properties, particularly against various species of the fungus Candida. Fungal infections, especially those caused by Candida albicans, are a major global health issue, complicated by rising drug resistance and the formation of biofilms, which are difficult to treat. nih.gov this compound has shown considerable effectiveness in combating these challenges. nih.gov
In vitro studies have evaluated the antifungal activity of this compound against several Candida strains, including C. albicans, C. tropicalis, and C. parapsilosis. semanticscholar.orgmicrobiologyresearch.org The minimum inhibitory concentration (MIC50), which is the lowest concentration needed to inhibit 50% of fungal growth, of this compound alone against six different Candida strains was found to range from 13 to 104 µg/ml. semanticscholar.orgmicrobiologyresearch.org Exposure to this compound at these MIC50 concentrations led to a significant loss of viability in the tested fungal species. semanticscholar.orgmicrobiologyresearch.org Research indicates that this compound's antifungal activity against C. albicans is markedly stronger than its precursor, baicalin, showing a 6.4-fold greater capacity for inhibition. nih.gov
A key aspect of this compound's therapeutic potential is its synergistic effect when combined with existing antifungal drugs like fluconazole (B54011). nih.govsemanticscholar.org The combination of this compound and fluconazole significantly reduces the MICs of both agents for all three tested Candida strains. microbiologyresearch.orgmicrobiologyresearch.org A synergistic interaction was particularly noted for C. parapsilosis. semanticscholar.orgmicrobiologyresearch.org In fluconazole-resistant C. albicans, the combination of this compound with fluconazole led to a significant reduction in MIC values. nih.gov For instance, derivatives of this compound have been shown to lower the MIC80 of fluconazole from 128 µg/mL to as low as 1 µg/mL. mdpi.com
Furthermore, this compound has been observed to inhibit the formation of hyphae, the branching filaments that fungi use to grow and invade tissues. mdpi.com It significantly inhibited the growth of resistant mycelia at a concentration of 64 μg/mL, with almost complete inhibition at 256 μg/mL. nih.gov This potent inhibition of mycelial formation is a crucial factor in preventing biofilm development and overcoming drug resistance. nih.gov Scanning electron microscopy has revealed that Candida cells exposed to this compound produce a flocculent extracellular substance, which resembles a biofilm-like structure, indicating an impact on the fungal cell surface. semanticscholar.orgmicrobiologyresearch.org The mechanism of action appears to involve the disruption of hypha formation and glycolysis, suggesting that this compound may act on multiple targets within the fungal cell. mdpi.com
Table 1: In Vitro Antifungal Activity of this compound Against Candida Species
| Parameter | Organism(s) | Finding | Citation(s) |
|---|---|---|---|
| MIC50 (this compound alone) | Six Candida strains | 13 to 104 µg/ml | semanticscholar.orgmicrobiologyresearch.org |
| Synergy (this compound + Fluconazole) | C. albicans, C. tropicalis, C. parapsilosis | Markedly reduced MICs of both drugs | microbiologyresearch.orgmicrobiologyresearch.org |
| Synergy (this compound Derivatives + Fluconazole) | Fluconazole-resistant C. albicans | Dropped FLC MIC80 from 128 µg/mL to 1 µg/mL | mdpi.com |
| Mycelial Growth Inhibition | Resistant C. albicans | Significant inhibition at 64 μg/mL; near-complete at 256 μg/mL | nih.gov |
Mycoplasma Gallisepticum Infection
Mycoplasma gallisepticum (MG) is a significant pathogen in poultry, causing chronic respiratory disease (CRD) that leads to substantial economic losses in the industry. nih.govyoutube.com Research has explored the therapeutic potential of baicalin, the glycoside precursor of this compound, in mitigating the effects of MG infection in chickens. nih.govtandfonline.com
Studies have demonstrated that baicalin possesses potent anti-inflammatory properties that are effective against MG-induced inflammation both in live chickens and in cell cultures. nih.gov In chickens infected with MG, baicalin treatment was shown to alleviate the pathological damage to the lungs and trachea. nih.govtandfonline.com Electron microscopy revealed that in MG-infected chickens, cilia cells in the trachea showed signs of degeneration and necrosis, while lung tissues had severe damage to alveolar type-I epithelial cells. nih.gov In the group treated with baicalin, this injury was significantly reduced. nih.gov
The anti-inflammatory mechanism of baicalin involves the suppression of pro-inflammatory cytokines. nih.govrsc.org Treatment with baicalin significantly decreased the levels of interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) in MG-infected chicken embryo lungs and DF-1 cells. nih.govtandfonline.com This reduction in inflammatory markers is achieved through the inhibition of specific cell signaling pathways. nih.govtandfonline.com Research indicates that baicalin suppresses the Toll-like receptor 2 (TLR2)-NF-κB signaling pathway by inhibiting the phosphorylation of p65 and IκB. nih.gov Further studies have confirmed that baicalin also inhibits the TLR6-mediated NF-κB signaling pathway. tandfonline.com
In addition to its direct anti-inflammatory effects, baicalin has been found to modulate the gut microbiota, which plays a role in the host's response to MG infection. rsc.org MG infection alters the composition of the gut microbiota, but treatment with baicalin helps to partially restore it. rsc.org Specifically, baicalin treatment was shown to reduce MG colonization and was associated with an enrichment of the commensal bacterium Bacteroides fragilis. rsc.org
Table 2: Effects of Baicalin on Mycoplasma gallisepticum (MG) Infection in Chicken Models
| Effect Category | Specific Finding | Mechanism/Pathway | Citation(s) |
|---|---|---|---|
| Pathology | Alleviated MG-induced lung pathological changes and cell damage. | Reduction of inflammatory cell infiltration and alveolar rupture. | nih.govtandfonline.comfao.org |
| Cytokine Reduction | Significantly decreased levels of IL-1β, IL-6, and TNF-α. | Suppression of pro-inflammatory cytokine gene expression. | nih.govtandfonline.comrsc.org |
| Signal Pathway Inhibition | Suppressed the TLR2-NFκB and TLR6-mediated NF-κB signaling pathways. | Inhibited the phosphorylation of p65 and IκB proteins. | nih.govtandfonline.comfao.org |
| Gut Microbiota | Partially alleviated the abnormal gut microbiota composition caused by MG infection. | Enriched the commensal bacterium Bacteroides fragilis. | rsc.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Amphotericin B |
| This compound |
| Baicalin |
| Fluconazole |
| Interleukin-1beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Phenylalanine |
| Tilmicosin |
| Tumor necrosis factor-alpha (TNF-α) |
| Wogonin (B1683318) |
Research Methodologies and Experimental Models
In Vitro Experimental Designs
In vitro studies on baicalein predominantly employ a range of human cancer cell lines to model different types of malignancies. Commonly used lines include breast cancer cells (MCF-7, MDA-MB-231), hepatocellular carcinoma cells (HepG2), ovarian cancer cells (OVCAR-3, A2780/CP70), prostate cancer cells (LNCaP, JCA-1), and cervical cancer cells (HeLa, SiHa). nih.govnih.govnih.govnih.govmdpi.comnih.gov These cell lines serve as fundamental models to observe the direct effects of this compound on tumor cell behavior.
The selection of specific cell lines allows researchers to investigate the efficacy of this compound across different cancer types and to study its impact on non-cancerous cells involved in the tumor microenvironment. For instance, some studies have noted that this compound exhibits significant cytotoxicity against cancer cell lines while showing minimal effects on normal cell lines, such as the normal liver cell line and normal ovarian cells (IOSE-364). nih.govmdpi.com
Table 1: Examples of Cell Lines Used in this compound Research
| Cell Line | Cell Type | Application in this compound Research |
| MCF-7 | Human Breast Adenocarcinoma | Studies on apoptosis, autophagy, cell cycle, cytotoxicity. nih.govnih.gov |
| MDA-MB-231 | Human Breast Adenocarcinoma | Studies on apoptosis, autophagy, migration, invasion. nih.govnih.gov |
| HepG2 | Human Liver Hepatocellular Carcinoma | Investigation of cytotoxicity and apoptosis. nih.gov |
| OVCAR-3 | Human Ovarian Adenocarcinoma | Analysis of cell viability and gene expression. mdpi.com |
| LNCaP | Human Prostate Carcinoma | Research on cell growth, cell cycle, and apoptosis. nih.gov |
| HeLa | Human Cervical Adenocarcinoma | Examination of cell cycle arrest. nih.gov |
| HUVEC | Human Umbilical Vein Endothelial Cells | Studies on angiogenesis, cell proliferation, and migration. nih.govresearchgate.net |
The cytotoxic and anti-proliferative effects of this compound are commonly quantified using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays. nih.govmdpi.comnih.govresearchgate.netbroadpharm.com These assays measure the metabolic activity of cells, which correlates with the number of viable cells. broadpharm.comnih.gov
In numerous studies, this compound has been shown to inhibit the viability and proliferation of various cancer cells in a dose- and time-dependent manner. nih.govnih.govnih.gov For example, in breast cancer cell lines (MCF-7 and MDA-MB-231) and lung cancer cells (H1299 and H1650), this compound treatment led to a significant reduction in cell viability. nih.govfrontiersin.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound in several cell lines. These values vary depending on the cell type and the duration of treatment, typically ranging from 20 to 200 µmol/L. mdpi.com For instance, the IC50 value for this compound in MCF-7 cells has been reported to be 85.07 ± 1.26 µmol/L, while in LNCaP prostate cancer cells, the ED50 (effective dose for 50% inhibition) was 29.8 ± 2.2 µm. nih.govmdpi.com
Table 2: Reported IC50/ED50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50/ED50 Value | Source |
| LNCaP | Prostate Cancer | MTT | 29.8 ± 2.2 µM (ED50) | nih.gov |
| JCA-1 | Prostate Cancer | MTT | 17.7 ± 3.4 µM (ED50) | nih.gov |
| OVCAR-3 | Ovarian Cancer | MTS | 39.4 µM (LD50) | mdpi.com |
| A2780/CP70 | Ovarian Cancer | MTS | 39.4 µM (LD50) | mdpi.com |
| MCF-7 | Breast Cancer | Not Specified | 85.07 ± 1.26 µmol/L (IC50) | mdpi.com |
| HUVEC-ST | Endothelial Cells | Not Specified | 115 ± 2.6 µmol/L (IC50) | nih.gov |
This compound's ability to induce programmed cell death is a key area of investigation. Apoptosis and autophagy are two principal mechanisms studied.
Apoptosis: Flow cytometry with Annexin V/Propidium (B1200493) Iodide (PI) staining is a standard method used to quantify apoptotic cells. nih.govnih.govnih.gov Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. Studies have consistently shown that this compound treatment increases the percentage of apoptotic cells in a dose-dependent manner in various cancers, including breast, gastric, and lung cancers. nih.govfrontiersin.orgresearchgate.netnih.gov
Morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, are often visualized using fluorescent nuclear stains like Hoechst 33258 or DAPI. nih.govresearchgate.netresearchgate.net In gastric cancer and breast cancer cells, treatment with this compound resulted in the clear appearance of condensed and fragmented nuclei. nih.govresearchgate.net
Autophagy: Autophagy, or cellular self-digestion, is another process modulated by this compound. The formation of acidic vesicular organelles (AVOs), a hallmark of autophagy, is commonly detected by staining cells with acridine (B1665455) orange. nih.govresearchgate.net In breast cancer cells, this compound treatment led to a progressive increase in AVOs as the concentration increased. nih.gov The presence of autophagosomes, the characteristic double-membraned vesicles of autophagy, can also be confirmed by transmission electron microscopy (TEM). nih.govsjtu.edu.cn
Flow cytometry is the primary technique used to analyze the effects of this compound on the cell cycle distribution. nih.govfrontiersin.orgnih.govmdpi.com By staining DNA with a fluorescent dye like propidium iodide, the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.
This compound has been reported to induce cell cycle arrest at various checkpoints, depending on the cancer cell type. For example:
G0/G1 Arrest: In oral squamous cell carcinoma and gastric cancer cells, this compound caused an arrest at the G0/G1 phase. nih.govresearchgate.net
S-Phase Arrest: Treatment of certain cancer cells with this compound resulted in an accumulation of cells in the S phase. nih.gov
G2/M Arrest: In highly invasive ovarian cancer cells, this compound was found to induce cell cycle arrest in the G2/M phase. mdpi.com
This cell cycle arrest prevents cancer cells from proliferating and can precede the induction of apoptosis. nih.govresearchgate.net
Table 3: Summary of this compound's Effects on Cell Cycle Phases in Different Cancer Cells
| Cancer Type | Cell Line(s) | Observed Effect | Source |
| Cervical Cancer | SiHa, HeLa | Inhibition of G0/G1 to S phase transition | nih.gov |
| Oral Squamous Cell Carcinoma | Not Specified | G0/G1 phase arrest | nih.gov |
| Prostate Cancer | Prostate Cancer Cells | Arrest at G1 and S phases | nih.gov |
| Ovarian Cancer | SKOV-3, TOV-21G | G2/M phase arrest | mdpi.com |
| Lung Cancer | H1299, H1650 | G1/S phase arrest | frontiersin.orgnih.gov |
| Gastric Cancer | SGC-7901 | G0/G1 arrest | researchgate.net |
The ability of this compound to inhibit cancer metastasis is evaluated using in vitro migration and invasion assays.
Wound-healing (or scratch) assays are used to assess cell migration. A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the wound is measured over time. This compound has been shown to inhibit the migratory ability of colorectal cancer (CRC) cells and nasopharyngeal carcinoma (NPC) cells in a dose-dependent manner. researchgate.netresearchgate.net
Transwell assays (or Boyden chamber assays) are used to quantify both migration and invasion. nih.govresearchgate.net For migration, cells are placed in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. innoprot.com For invasion, the membrane is coated with a layer of Matrigel (a mixture of extracellular matrix proteins), which cells must degrade and move through. nih.govresearchgate.net Studies have demonstrated that this compound significantly inhibits the invasive capacity of CRC, NPC, and breast cancer cells. nih.govresearchgate.netresearchgate.net
To understand the molecular mechanisms underlying this compound's effects, researchers analyze its impact on gene and protein expression.
Western Blotting is a widely used technique to detect and quantify specific proteins. nih.govmdpi.comnih.govmdpi.com Total protein is extracted from treated and untreated cells, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein. nih.govresearchgate.net This method has been used to show that this compound modulates the levels of key proteins involved in apoptosis (e.g., decreasing Bcl-2, increasing Bax and cleaved Caspase-3), cell cycle regulation (e.g., decreasing Cyclin D1, CDK4), and autophagy (e.g., increasing Beclin-1, LC3-II). nih.govnih.govnih.gov
Quantitative Real-Time PCR (qRT-PCR) is used to measure the expression levels of specific genes. nih.govnih.govmdpi.com This technique involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers. The amount of amplified product is measured in real-time, allowing for the quantification of initial mRNA levels. qRT-PCR has been used to confirm that this compound can downregulate the mRNA levels of genes involved in cancer progression, such as those encoding for matrix metalloproteinases (MMPs) and transcription factors like NF-κB. nih.govnih.gov
These analytical techniques have been crucial in identifying the signaling pathways targeted by this compound, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. nih.govnih.gov
Biochemical Assays (e.g., Reactive Oxygen Species Production, Enzyme Activity)
Biochemical assays are fundamental in determining the direct molecular interactions and cellular effects of this compound. These in vitro tests provide quantitative data on its antioxidant and enzyme-inhibiting properties.
A primary focus of this compound research is its ability to modulate oxidative stress. The production of Reactive Oxygen Species (ROS) is a key measure of cellular stress and is frequently assessed in studies. The fluorescent dye 2',7'-dichlorofluorescin diacetate (DCF-DA) is commonly used to quantify intracellular ROS levels. nih.gov Studies have shown that this compound can effectively scavenge intracellular ROS, thereby protecting cellular components from oxidative damage. nih.gov For instance, in HaCaT keratinocytes subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, pretreatment with this compound significantly reduced ROS production. nih.gov Similarly, in a tissue-engineered liver model of nonalcoholic fatty liver disease (NAFLD), this compound reduced ROS levels induced by free fatty acids. mdpi.com The direct scavenging activity of this compound against specific ROS, such as the superoxide (B77818) anion (·O₂⁻), has also been demonstrated in a dose-dependent manner. mdpi.com
The inhibitory effects of this compound on various enzyme activities are another critical area of investigation. Assays measuring the activity of enzymes involved in inflammation, cancer progression, and metabolic diseases have provided insights into its mechanisms of action. For example, this compound has been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. nih.govresearchgate.net In the context of neurodegenerative diseases, this compound has been found to inhibit acetylcholinesterase activity. doaj.org Furthermore, studies on cancer cells have demonstrated this compound's ability to inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. mdpi.com In metabolic disease models, this compound has been shown to affect enzymes like fatty acid synthase (FAS), a key enzyme in lipid metabolism. mdpi.com
| Assay Type | Parameter Measured | Key Findings with this compound |
| ROS Production | Intracellular ROS levels (using DCF-DA) | Significant reduction of ROS in various cell models (e.g., HaCaT keratinocytes, liver cells). nih.govmdpi.com |
| Enzyme Activity | Acetylcholinesterase Activity | Inhibition of enzyme activity, relevant to neurodegenerative disease models. doaj.org |
| Enzyme Activity | Lipoxygenase (LOX) Activity | Inhibition of LOX, suggesting anti-inflammatory potential. nih.govresearchgate.net |
| Enzyme Activity | Matrix Metalloproteinase (MMP) Activity | Decreased activity of MMP-2 and MMP-9, indicating anti-metastatic effects. mdpi.com |
| Enzyme Activity | Fatty Acid Synthase (FAS) Activity | Down-regulated expression, impacting lipid metabolism. mdpi.com |
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the physiological effects of this compound in a complex biological system, providing crucial data on its efficacy in various disease states.
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are standard for assessing the anti-tumor potential of compounds like this compound. Both nude mice (athymic) and Severe Combined Immunodeficiency (SCID) mice are utilized.
Studies using nude mice have demonstrated this compound's ability to inhibit the growth of various tumors. For instance, in nude mice bearing xenografts of human colorectal cancer cells (HCT-116), this compound treatment led to a significant reduction in tumor volume. nih.gov Similarly, this compound has been shown to inhibit the growth of non-small cell lung cancer (H-460) xenografts researchgate.net and gastric cancer (SGC-7901) xenografts in nude mice. mdpi.com In a prostate cancer model using PC-3 cells, this compound administration also resulted in reduced tumor growth. nih.gov
SCID mice , which have a more compromised immune system, have also been used. In a study involving SCID mice with DU-145 prostate cancer xenografts, oral administration of this compound significantly reduced tumor volume. researchgate.net Another study utilized humanized NOD-scid IL2Rγnull (NSG) mice to show that this compound could inhibit the tumorigenesis and growth of human colon cancer (HCT116) cells. oncotarget.com
| Animal Model | Cancer Cell Line | Key Findings with this compound |
| Nude Mice | HCT-116 (Colorectal) | Significant inhibition of tumor growth. nih.gov |
| Nude Mice | H-460 (Lung) | Reduced tumor growth and VEGF expression. researchgate.net |
| Nude Mice | SGC-7901 (Gastric) | Excellent inhibition of tumor growth. mdpi.com |
| Nude Mice | U14 (Cervical) | Obvious inhibition of tumor growth. mdpi.com |
| SCID Mice | DU-145 (Prostate) | Significant reduction in tumor volume. researchgate.net |
| NSG (SCID) Mice | HCT116 (Colon) | Strong inhibition of tumorigenesis and growth. oncotarget.com |
To study this compound's efficacy in non-cancerous conditions, various induced disease models are employed.
In the realm of inflammatory diseases , models such as imiquimod-induced psoriasis in mice are used. In this model, topical application of baicalin (B1667713), a glycoside of this compound, improved skin lesions and reduced inflammatory markers. nih.govresearchgate.netcaringsunshine.comresearchgate.net For arthritis, adjuvant-induced arthritis in mice has been used to show that baicalin can attenuate symptoms like paw swelling. nih.gov
For neurodegenerative diseases , several models have been utilized. In a rat model of Alzheimer's disease, this compound was shown to improve behavioral dysfunction. nih.govnih.gov The MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is also common, where this compound has demonstrated neuroprotective effects. doaj.org Additionally, its potential has been explored in a quinolinic acid-induced model of Huntington's disease. doaj.org
In the context of metabolic diseases , high-fat diet (HFD)-induced models of non-alcoholic fatty liver disease (NAFLD) in mice are frequently used. nih.govnih.govfrontiersin.org In these models, this compound has been shown to improve liver function and reduce lipid accumulation. frontiersin.org Animal models of diabetes, often induced by streptozotocin (B1681764) (STZ), have also been used to demonstrate the anti-diabetic potential of baicalin. mdpi.com
| Disease Category | Specific Model | Key Findings with this compound/Baicalin |
| Inflammatory | Imiquimod-induced psoriasis (mice) | Improved skin lesions, reduced inflammatory cytokines. nih.govresearchgate.netcaringsunshine.com |
| Inflammatory | Adjuvant-induced arthritis (mice) | Attenuated paw and ankle swelling. nih.gov |
| Neurodegenerative | Rat model of Alzheimer's Disease | Improved behavioral dysfunction. nih.govnih.gov |
| Neurodegenerative | MPTP-induced Parkinson's Disease (mice) | Reduced neuro-inflammation and mitochondrial dysfunction. doaj.org |
| Neurodegenerative | Quinolinic acid-induced Huntington's Disease | Demonstrated neuroprotective ability. doaj.org |
| Metabolic | High-Fat Diet-induced NAFLD (mice) | Improved liver function, reduced lipid accumulation. nih.govnih.govfrontiersin.org |
| Metabolic | Streptozotocin-induced diabetes (rats) | Mitigated hyperglycemia and reduced oxidative stress markers. mdpi.com |
Following in vivo studies, tissues are harvested for detailed analysis. Histopathological analysis , typically involving hematoxylin (B73222) and eosin (B541160) (H&E) staining, is used to observe tissue morphology, cellular infiltration, and structural damage. In xenograft models, H&E staining has revealed decreased mitotic cells and less necrosis in this compound-treated tumors. nih.gov In models of pressure ulcers, baicalin treatment resulted in faster formation of granulation tissue and re-epithelialization. researchgate.net
Immunochemical analyses , such as immunohistochemistry (IHC), are crucial for detecting the expression and localization of specific proteins within tissues. In cancer xenografts, IHC has been used to show that this compound treatment reduces the expression of proliferation markers like Ki-67 and angiogenic markers like vascular endothelial growth factor (VEGF). nih.govresearchgate.net In neurodegenerative disease models, IHC is used to assess markers like tyrosine hydroxylase (TH) for dopaminergic neurons and Iba1 for microglia activation. In inflammatory models, IHC can quantify the infiltration of immune cells and the expression of inflammatory proteins. nih.gov
Analysis of blood, serum, or plasma from animal models provides systemic information about the effects of this compound. This involves measuring various biomarkers using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).
In metabolic disease models, serum levels of lipids such as total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) are measured. frontiersin.org Liver function enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are also commonly assessed. mdpi.comfrontiersin.org In inflammatory and neurodegenerative models, levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are quantified in the serum to gauge the systemic inflammatory response. mdpi.comnih.gov Markers of oxidative stress, such as malondialdehyde (MDA), are also measured in the blood. mdpi.com
Computational and In Silico Approaches
Computational methods, or in silico studies, are increasingly used to predict the molecular interactions and pharmacokinetic properties of compounds like this compound, guiding further experimental research.
Molecular docking is a prominent technique used to predict the binding affinity and interaction patterns between this compound and specific protein targets. These studies have suggested that this compound can bind to the active sites of various enzymes and receptors. For example, docking studies have shown good binding potential of this compound to targets involved in inflammation and cancer, such as MMP9, TNF, and PI3K-Akt signaling pathway proteins. nih.govresearchgate.net In the context of viral diseases, this compound has been docked to key viral proteins like 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2. nih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are also employed to evaluate the drug-like properties of this compound. nih.govnih.gov These computational tools help to forecast its pharmacokinetic profile and potential toxicity, providing valuable information for the early stages of drug development. nih.govresearchgate.netfrontiersin.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to forecast the binding mode and affinity of this compound with various protein targets.
In studies related to cancer, molecular docking has shown strong interactions between this compound and its derivatives with cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer progression. The calculated total scores for this compound, this compound 6-O-glucoside, and this compound monohydrate were -528.26, -505.65, and -496.83 kJ/mol, respectively, indicating a high binding affinity. ajol.info These interactions are primarily stabilized by hydrogen bonding and electrostatic forces within the enzyme's active site. ajol.info
Similarly, in the context of oral squamous cell carcinoma (OSCC), molecular docking was performed to investigate the interaction between this compound and Hypoxia-Inducible Factor 1-alpha (HIF1A). nih.gov For periodontitis research, docking simulations revealed that this compound binds effectively to several core target proteins, with binding energies less than -5.0 kcal/mol for targets like Matrix Metalloproteinase-9 (MMP9), Matrix Metalloproteinase-2 (MMP2), Estrogen Receptor 1 (ESR1), Epidermal Growth Factor Receptor (EGFR), FOS Proto-Oncogene (FOS), and Sirtuin 1 (SIRT1). nih.gov These findings suggest a strong binding force between this compound and these key proteins. nih.gov
Further research has used molecular docking to explore this compound's potential in modulating the immune system. One study investigated its ability to interrupt the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, a critical immune checkpoint. Docking simulations predicted that this compound binds to the PD-L1 dimer. fao.org Another study identified Cytochrome C (CYCS) as a potential target of this compound in the context of cognitive impairment, with molecular docking analysis confirming the binding interaction. nih.govnih.gov
Table 1: Summary of this compound Molecular Docking Studies
| Disease/Context | Protein Target | Reported Binding Energy/Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Breast and Ovarian Cancer | Cyclooxygenase-2 (COX-2) | -528.26 kJ/mol | Not Specified | ajol.info |
| Oral Squamous Cell Carcinoma | HIF1A | Not Specified | Not Specified | nih.gov |
| Periodontitis | MMP9, MMP2, ESR1, EGFR, FOS, HIF1A, SIRT1 | < -5.0 kcal/mol | Not Specified | nih.gov |
| Immune Checkpoint Inhibition | PD-L1 Dimer | -32.41±0.31 kcal/mol (Binding Free Energy) | Tyr56, Met115, Ala121, Asp122 | fao.org |
| Cognitive Impairment | Cytochrome C (CYCS) | Not Specified | Not Specified | nih.govnih.gov |
Molecular Dynamics Simulations
To complement molecular docking, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides a more dynamic picture of the this compound-protein interaction, assessing the stability and conformational changes of the complex.
MD simulations have been used to validate the stability of the docked this compound-protein complexes. For instance, after docking this compound with the PD-L1 dimer, MD simulations confirmed that this compound could stably interact with the C-, C'-, F-, and G-sheet domains of the protein. fao.org The stability of the complex was further supported by the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which measure the deviation and flexibility of the protein structure over the simulation period. fao.orgresearchgate.net
In a study investigating this compound's effect on cognitive impairment, MD simulations revealed that this compound can stably target and bind to the CYCS protein. nih.govnih.gov Similarly, the stability of this compound in complex with Signal Transducer and Activator of Transcription 3 (STAT3) and Caspase-3 (CASP3) was confirmed using 100-nanosecond MD simulations, which showed stable RMSD values for the complexes. researchgate.net Research on breast and ovarian cancers also employed MD simulations to confirm the validity and stability of the docking results of this compound with COX-2. ajol.info These simulations provide crucial evidence that the interactions predicted by molecular docking are maintained in a dynamic, more physiologically relevant environment. ajol.infofao.org
Network Pharmacology Analysis
Network pharmacology is a systems-level approach that aims to understand the complex interactions between drugs, targets, and biological networks. nih.gov This methodology is particularly suited for studying compounds like this compound, which may act on multiple targets and pathways simultaneously. nih.govnih.gov
The process typically begins by identifying potential protein targets of this compound from various databases such as GeneCards, SwissTargetPrediction, and the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP). nih.gov These targets are then cross-referenced with genes known to be associated with a specific disease, such as oral squamous cell carcinoma (OSCC) or periodontitis, to identify overlapping drug-disease interaction genes. nih.govnih.gov
Using these interaction genes, a protein-protein interaction (PPI) network is constructed to visualize the complex relationships between the targets. nih.gov Hub genes, which are highly connected nodes within the network, are identified as they are likely to play a critical role in the compound's mechanism of action. nih.gov For OSCC, network pharmacology identified 34 candidate drug-disease interaction genes, with AKT1, CD44, EGFR, HIF1A, and TP53 being among the top 10 hub genes. nih.gov In the context of periodontitis, 17 key targets were identified. nih.govnih.gov
Finally, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed on these target genes to elucidate the biological processes and signaling pathways that are modulated by this compound. nih.govnih.gov For OSCC, enriched biological processes included the regulation of apoptotic signaling pathways, while key pathways included the p53 signaling pathway. nih.gov In periodontitis research, the analysis pointed towards the regulation of the TNF, PI3K-Akt, and HIF-1 signaling pathways. nih.govnih.gov A similar approach for hepatocellular carcinoma (HCC) identified 38 this compound targets and highlighted the regulation of cell death and apoptosis as key mechanisms. nih.gov
Table 2: Hub Genes and Pathways for this compound Identified by Network Pharmacology
| Disease | Identified Hub Genes | Enriched Signaling Pathways | Reference |
|---|---|---|---|
| Oral Squamous Cell Carcinoma (OSCC) | AKT1, CD44, EGFR, HIF1A, IGF1, MMP2, MYC, PTGS2, STAT3, TP53 | p53 signaling pathway, Kaposi sarcoma-associated herpesvirus infection, Hepatitis C | nih.gov |
| Periodontitis | MMP9, MMP2, ESR1, EGFR, FOS, HIF1A, SIRT1, among others | TNF signaling pathway, PI3K-Akt signaling pathway, HIF-1 signaling pathway | nih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | TP53, CDK1, HSPA1A, HSPA1B | Apoptosis, Endoplasmic reticulum stress, PERK-mediated unfolded protein response | nih.gov |
Bioinformatics and '-omics' Data Analysis
Bioinformatics and '-omics' technologies, such as transcriptomics and proteomics, provide a global view of the molecular changes induced by this compound in cells and tissues. These approaches are crucial for discovering novel mechanisms and validating hypotheses generated by computational models.
Transcriptomics analysis of Scutellaria baicalensis, the plant from which this compound is isolated, has been used to identify key genes involved in flavonoid biosynthesis. One study identified 56 key genes from the flavonoid synthesis pathway. mdpi.com A weighted gene correlation network analysis (WGCNA) showed that the accumulation of this compound was positively correlated with the expression profiles of specific gene modules, providing insight into its natural production. mdpi.com Multi-omics approaches combining genomics, proteomics, and metabolomics have further helped to create a comprehensive molecular landscape of S. baicalensis, identifying enzymes and pathways responsible for the synthesis of this compound and other active flavonoids. researchgate.netoup.com
Structure Activity Relationship Sar Studies of Baicalein Analogs
Identification of Key Structural Features for Bioactivity
SAR analysis of baicalein and its derivatives has identified several key structural features essential for its various bioactivities. The presence of hydroxyl groups on the flavone (B191248) backbone is consistently highlighted as critical. Specifically, the 5,6,7-trihydroxyflavone structure, characteristic of this compound, has been concluded to be crucial for potent inhibitory activity against certain enzymes, such as rat intestinal α-glucosidase. tandfonline.comtandfonline.comoup.com Studies on antifungal activities also indicate that the presence of a 5-OH group is crucial for synergistic effects, while ortho-dihydroxyls and vicinal-trihydroxyls on either the A or B ring are considered essential pharmacophores. mdpi.comsemanticscholar.org
For α-glucosidase inhibition, flavones lacking a hydroxyl substituent at positions 5, 6, or 7 showed no activity, emphasizing the importance of this trihydroxylation pattern. tandfonline.comtandfonline.comoup.com
Analysis of Hydroxyl Group Significance
The position and number of hydroxyl groups on the this compound scaffold significantly impact its biological properties. For α-glucosidase inhibition, the 6-hydroxyl group of this compound has been specifically validated as important for activity. tandfonline.comtandfonline.comoup.comnih.gov Comparing this compound to apigenin, which lacks the 6-hydroxyl group, demonstrated the greater importance of the 6-hydroxyl for stronger inhibition. researchgate.net
In the context of antifungal activity, the 5-OH group is crucial for synergistic effects, and the introduction of a 3-OH group can further improve this activity. mdpi.com Methylation of hydroxyl groups can lead to a decrease or complete loss of antifungal activities, depending on the position of methylation. mdpi.com For instance, methylation of all hydroxyl groups on the A-ring resulted in a complete loss of antifungal activity. mdpi.com
Impact of Substituent Modifications on Pharmacological Effects
Modifications to the this compound structure beyond the hydroxyl groups, including the introduction of various substituents, can dramatically alter its pharmacological effects. For example, introducing electron-withdrawing or electron-donating groups at position 8 of this compound generally leads to a significant decrease in α-glucosidase inhibitory activity, with the exception of less bulky substituents like 8-fluoro. tandfonline.comtandfonline.comoup.com This suggests that a sterically bulky substituent at C-8 is detrimental to this activity, regardless of its electronic nature. tandfonline.comoup.comresearchgate.net
Modifications at the C-6 position of the A ring with O-alkyl or O-benzyl groups have been shown to activate NF-κB transcription, sometimes increasing TNFα-stimulated NF-κB transcription. nih.govnih.gov These modifications did not show a major effect on AP-1 signaling but increased CREB transcription with forskolin (B1673556) stimulation. nih.govnih.gov This indicates that modifications at the 6th position can alter the specificity of action towards different cellular targets. nih.gov
Introducing hydroxyl or methoxyl groups, as well as aromatic heterocyclic rings, to the B ring of this compound can also influence antifungal activity. semanticscholar.org Similarly, introducing a hydroxyl group at the 3-position to yield flavonol compounds can impact synergistic antifungal effects. mdpi.comsemanticscholar.org
Studies on anti-dengue activity of this compound derivatives have shown that electron-withdrawing substituents can improve this activity, particularly at the C-6, -7, and -8 positions on ring A and the para position on ring B. chula.ac.th
Computational Predictions in SAR
Computational methods, such as in silico assays, molecular docking, and molecular dynamics simulations, play a significant role in understanding the SAR of this compound and its analogs. These methods can help assess the stability of complexes formed between this compound derivatives and their potential biological targets, providing insights into their mechanisms of action. mdpi.comsemanticscholar.org For example, in silico studies have been used to investigate the potential targets of this compound derivatives, suggesting effects on enzymes like 1,3-β-d-glucan synthase catalytic subunit, 1,3-β-d-glucan-UDP glucosyltransferase, and glycosyl-phosphatidylinositol protein in the context of antifungal activity. mdpi.com Molecular docking has also been used in comparative SAR studies between this compound and wogonin (B1683318) to understand their interactions with proteins like BSA and their antioxidant and antibacterial activities. nih.gov
Development of this compound Derivatives with Enhanced Activity
Based on SAR studies, various this compound derivatives have been designed and synthesized with the aim of enhancing specific biological activities. For instance, this compound-core derivatives have been developed as potent antifungal agents, with some compounds exhibiting significantly higher synergistic antifungal effects in combination with fluconazole (B54011) compared to this compound itself. mdpi.comsemanticscholar.org
Modifications at the C6-OH group and introduction of nitrogen-containing hydrophilic heterocyclic rings at C7-OH have led to compounds with enhanced antiproliferative activity against certain cancer cell lines. mdpi.com Similarly, 7-OBn-6-O substituted this compound derivatives with a piperazine (B1678402) acetamide (B32628) group at the 6-position have shown significant anticancer effects. mdpi.com
The introduction of amino acids to the this compound structure has also been explored to improve properties such as neuroprotective activity. mdpi.comfrontiersin.org Some this compound amino acid derivatives have demonstrated more potent neuroprotective effects than this compound in cellular models. mdpi.com
The development of this compound derivatives with improved antiviral activity against viruses like Dengue virus (DENV) and Zika virus (ZIKV) has also been reported, with lead candidates showing potent activity and attractive selectivity indices. nih.gov
Translational Research and Future Perspectives
Challenges in Clinical Translation
Despite compelling preclinical data, the clinical translation of baicalein is hampered by several key limitations, primarily related to its pharmacokinetic profile and the variability observed in research findings.
Bioavailability and Pharmacokinetic Limitations
A major challenge for the clinical utility of this compound is its poor pharmacokinetic properties, including low water solubility and rapid metabolism, which result in limited bioavailability researchgate.netwikipedia.orgfishersci.ca. This compound is the aglycone of baicalin (B1667713), another flavonoid found in Scutellaria baicalensis. While baicalin has poor oral bioavailability due to low water solubility and limited membrane permeability, it is hydrolyzed to this compound during intestinal absorption by gut microbiota and enzymes researchgate.netwikipedia.org. This compound exhibits superior lipophilicity and permeability compared to baicalin, which is favorable for absorption researchgate.net. However, absorbed this compound undergoes extensive phase II metabolism in the liver, primarily through glucuronidation and sulfation, catalyzed by UDP glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes wikipedia.org. This rapid metabolism contributes to its low systemic bioavailability, reported to be in the range of 13.1% to 23.0% citeab.com. The low bioavailability necessitates higher doses to achieve therapeutic concentrations at target sites, potentially increasing the risk of off-target effects.
Inconsistent Findings Across Studies
Research on this compound has yielded some inconsistent findings across different studies wikipedia.orgguidetopharmacology.orgmims.com. These variations can be attributed to several factors, including differences in cell line sensitivities, experimental conditions, and the concentrations of this compound used wikipedia.org. Such inconsistencies in preclinical results can make it challenging to reliably predict clinical outcomes and design effective clinical trials. For example, studies investigating the effects of Scutellaria baicalensis extracts or its components on certain targets have shown conflicting results depending on the specific compound (baicalin vs. This compound) and the experimental setup guidetopharmacology.org.
Limited Clinical Efficacy and Safety Data
Currently, the evidence supporting the therapeutic efficacy and safety of this compound is predominantly preclinical researchgate.netfishersci.ca. There is a limited number of clinical trials evaluating this compound in humans, which restricts the understanding of its clinical effectiveness, optimal dosing, and potential side effects in diverse patient populations researchgate.netfishersci.ca. While some human trials have indicated that this compound is safe and well-tolerated within certain dosage ranges, comprehensive data on its clinical efficacy and long-term safety are still lacking wikipedia.orgciteab.com. This scarcity of clinical data represents a significant bottleneck in its translational pathway.
Strategies for Enhancing Therapeutic Efficacy
To address the challenges in clinical translation and enhance the therapeutic efficacy of this compound, several strategies are being explored, focusing on improving its pharmacokinetic profile and leveraging its potential in combination with existing treatments.
Advanced Formulation Strategies
Advanced formulation strategies are being developed to overcome the limitations of this compound's poor solubility and low bioavailability researchgate.netwikipedia.orgwikidata.orgwikidata.orgwikipedia.orgfishersci.co.ukrsc.orgpubcompare.ai. Nanotechnology-based delivery systems, such as nanoparticles, nanoemulsions, nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs), have emerged as promising approaches researchgate.netguidetopharmacology.orgrsc.orgwikipedia.orgguidetopharmacology.orgfishersci.canih.govnih.gov. These formulations can improve the dissolution rate, enhance absorption, protect the compound from degradation, and potentially enable targeted delivery to specific tissues or cells wikidata.orgrsc.orgpubcompare.ai.
Research has demonstrated that encapsulating this compound in various nanocarriers can significantly improve its pharmacokinetic properties and enhance its therapeutic effects in preclinical models. Examples include this compound nanocrystals, this compound-loaded iron oxide nanoparticles, this compound-nicotinamide nanocrystals, and this compound-loaded cinnamon oil researchgate.netwikidata.org. These advanced formulations have shown improved dissolution rates and enhanced cytotoxicity in cancer cell lines compared to free this compound wikidata.org. For instance, this compound-nicotinamide nanocrystals showed significantly higher dissolution rates in simulated intestinal and gastric fluids wikidata.org. This compound-loaded iron oxide nanoparticles demonstrated significant cytotoxicity in breast cancer cells by inducing apoptosis researchgate.net.
Here is a summary of some advanced formulation strategies for this compound:
| Formulation Type | Examples/Components | Reported Benefits |
| Nanocrystals | This compound nanocrystal | Increased dissolution rate, improved oral bioavailability wikidata.orgrsc.org |
| Nanoemulsions | Solid nanocrystal nano-emulsions | Improved solubility and absorption rate fishersci.co.ukrsc.org |
| Nanostructured Lipid Carriers (NLCs) | Baicalin-loaded NLCs (using Precirol and Miglyol) | Enhanced oral bioavailability, sustained release, improved antidiabetic effects pubcompare.ailabshare.cnmims.com |
| Solid Lipid Nanoparticles (SLNs) | Improved solubility and absorption rate rsc.orgpubcompare.ai | |
| Nanoparticles (General) | This compound-loaded iron oxide nanoparticles | Enhanced cytotoxicity, apoptosis induction researchgate.net |
| Other Nano-based Formulations | Nanoliposomes, nano-micelles, polymeric nanocapsules | Improved bioavailability and anti-cancer effects wikidata.org |
Combination Therapies with Conventional Agents
Another strategy to enhance this compound's therapeutic efficacy is its use in combination with conventional therapeutic agents, particularly chemotherapy agents researchgate.netwikipedia.orgthegoodscentscompany.comfishersci.camims.comnih.gov. Preclinical studies have explored the synergistic effects of this compound with various chemotherapeutic drugs, including cisplatin (B142131), doxorubicin (B1662922), docetaxel (B913), 5-Fluorouracil, and vincristine (B1662923) researchgate.netwikipedia.orgwikipedia.orgthegoodscentscompany.commims.comwikipedia.orghznu.edu.cnelsevier.es.
Combining this compound with chemotherapy agents has shown potential to enhance their cytotoxic effects, overcome drug resistance, and reduce the required doses of conventional drugs, potentially minimizing their associated toxicities researchgate.netwikipedia.orgwikipedia.orgthegoodscentscompany.commims.comwikipedia.orghznu.edu.cn. For example, studies have indicated that this compound can enhance the anti-cancer activity of doxorubicin and docetaxel in breast cancer cells thegoodscentscompany.com. This compound has also been shown to synergistically enhance the antimicrobial efficacy of β-lactam antibiotics against resistant bacteria like MRSA wikipedia.org. In the context of cancer, this compound and baicalin have been reported to improve the anticancer ability of cisplatin against various resistant cancer cells thegoodscentscompany.com. The combination of baicalin and epigallocatechin gallate (EGCG) has also shown synergistic effects in inhibiting breast cancer cell proliferation hznu.edu.cn.
These findings suggest that combination therapy approaches could offer improved therapeutic outcomes compared to using this compound or conventional agents alone.
Ongoing Clinical Trials and their Outcomes
Research indicates that this compound has been investigated in clinical trials, primarily focusing on its safety and tolerability. Two phase I clinical trials were conducted in healthy Chinese adults to evaluate the safety and efficacy of chewable this compound pills aboutscience.eu. These studies indicated that single oral doses ranging from 100 to 2800 mg were safe and well-tolerated, with no serious adverse events reported. Multiple oral doses between 200 and 800 mg were also found to be safe and well-tolerated, with no signs of liver or kidney toxicity observed researchgate.netfrontiersin.orgnih.gov. While these trials established a favorable safety profile, more detailed research on this compound's therapeutic potential in patients with various diseases is needed aboutscience.eu.
One specific Phase 2 clinical trial involving this compound tablets for the treatment of influenza fever in healthy adults is listed as having an unknown status cochranelibrary.comdrugbank.com. This trial, a randomized, double-blind, placebo-controlled, multicenter study, aimed to evaluate the effectiveness and safety of this compound in this indication cochranelibrary.comdrugbank.com.
Future Research Directions
Future research on this compound is directed towards a more comprehensive understanding of its mechanisms, optimizing its delivery and efficacy, and exploring its potential in combination and personalized therapeutic strategies.
Elucidation of Novel Molecular Targets
While this compound is known to interact with various molecular targets, including those involved in cell cycle regulation, oxidative stress, and signaling pathways like MAPK, Akt, and mTOR, the precise understanding of its biological functions and mechanisms in different cancer types is still evolving mdpi.comfrontiersin.org. Future research aims to further elucidate novel molecular targets of this compound. For example, studies have identified metabolic control, specifically the mTOR-HIF-1α signaling pathway, as a novel mechanism responsible for this compound's anti-tumor effects in melanoma frontiersin.org. Identifying additional key nodes and pathways regulated by this compound will provide novel targets for clinical therapy against various diseases, including cancers frontiersin.org.
Comprehensive Safety and Efficacy Assessments through Rigorous Clinical Trials
Despite promising preclinical results and favorable safety findings in early-phase clinical trials, comprehensive assessments of this compound's safety and efficacy through rigorous clinical trials are crucial for its clinical development guidetopharmacology.orgaboutscience.eu. The current evidence is predominantly preclinical, with limited clinical trials to validate its efficacy in humans nih.gov. Future research needs to involve larger, well-designed clinical trials to confirm the therapeutic role of this compound in specific conditions and to systematically evaluate its safety and pharmacokinetics in combination therapies mdpi.comaboutscience.eu.
Exploration of Synergistic Potential with Other Bioactive Compounds
Research suggests that this compound can exhibit synergistic effects when combined with other therapeutic agents, including conventional chemotherapy drugs and other natural compounds guidetopharmacology.orgnih.gov. For instance, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs by modulating various signaling pathways and potentially overcoming multidrug resistance nih.gov. Combinations of this compound with antibiotics have also shown synergistic antibacterial activity against resistant bacterial strains foliamedica.bglongdom.org. Future research will continue to explore the synergistic potential of this compound with a variety of bioactive compounds and existing therapies to enhance treatment efficacy and potentially reduce the required doses of conventional drugs, thereby minimizing adverse effects frontiersin.orgguidetopharmacology.orgnih.gov.
Personalized Medicine Approaches
The application of personalized medicine approaches to this compound therapy is an emerging area of interest mdpi.com. This involves tailoring treatment strategies based on individual patient characteristics, including pharmacogenomics, biomarker identification, and disease pathology ejpmr.comresearchgate.net. By understanding how genetic factors and specific disease profiles influence this compound's metabolism and response, personalized dosing and treatment regimens could be developed to optimize its therapeutic potential and improve outcomes mdpi.comejpmr.com.
Integration of Systems Biology and Multi-Omics Approaches
The application of systems biology and multi-omics, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to dissect the multi-target and multi-pathway nature of this compound's actions in translational research. Network pharmacology, a discipline based on systems biology, computational biology, and network analysis, is particularly useful in revealing the multi-component, multi-target, and multi-signaling pathway mechanisms of natural compounds like this compound springermedizin.de.
Transcriptomic analysis, which examines global gene expression patterns, has been employed to understand this compound's effects. For instance, transcriptome sequencing has been used to explore the mechanism of Baicalin (the glycoside of this compound, often metabolized to this compound in the body) on bone cancer pain, identifying the inhibition of genes like ALPP, DUSP1, CYR61, ALPPL2, SPP1, and TLR4 in a rat model nih.gov. In the context of non-alcoholic fatty liver disease (NAFLD), transcriptomic analysis showed that this compound restored the expression of numerous genes upregulated in hepatocytes of NAFLD mice, including Apoa4, Pla2g12a, Elovl7, Slc27a4, Hilpda, Fabp4, Vldlr, Gpld1, and Apom researchgate.net. Transcriptomic analysis has also been used to study flavonoid biosynthesis in Scutellaria baicalensis, identifying genes and transcription factors associated with this compound production mdpi.com.
Proteomics, the large-scale study of proteins, complements transcriptomics by providing insights into protein expression levels and modifications. Combined transcriptomics and proteomics analyses have been utilized in various biological studies, although specific combined omics studies focusing solely on this compound's direct effects on target proteomes in disease models are still developing. However, studies on related compounds like Baicalin have used chemoproteomic profiling to identify protein targets, such as carnitine palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in fatty acid oxidation, as a key target of Baicalin pnas.org. This indicates the potential for similar proteomic approaches to elucidate this compound's direct protein interactions. Proteomics has also been used in systems biology analysis to identify differentially expressed proteins and their functions, such as those involved in the glucocorticoid receptor (GR) signaling pathway in the hypothalamus after Baicalin treatment frontiersin.org.
Metabolomics investigates the complete set of small-molecule metabolites within a biological sample, offering a snapshot of the metabolic state. Metabolomics analysis has shown that this compound primarily regulates processes related to lipid metabolism, including alpha-Linolenic acid, 2-Oxocarboxylic acid, Pantothenate and CoA biosynthesis, and bile secretion in NAFLD mice researchgate.netfrontiersin.org. Integrated multi-omics analysis, combining transcriptomics and metabolomics, has revealed that genes regulated by this compound are significantly correlated with pathways related to lipid metabolism and bile acid synthesis and secretion, suggesting that this compound may influence hepatic lipid metabolism by modulating the gut microbiota structure in NAFLD mice researchgate.netfrontiersin.org. Metabolomic approaches have also been used to elucidate the inhibitory effects of Baicalin in pulmonary fibrosis, identifying metabolic markers like taurine, hypotaurine, glutathione (B108866), and glycerophospholipid metabolism as being potentially regulated by Baicalin frontiersin.org.
The integration of these omics layers allows for a more comprehensive understanding of this compound's complex mechanisms of action. Network pharmacology studies, integrating data from various sources, have predicted potential targets and pathways of this compound in different conditions. For instance, in periodontitis, network pharmacology and molecular docking suggested that this compound may exert therapeutic effects by regulating pathways such as TNF, PI3K-Akt, and HIF-1 springermedizin.de. Key proteins identified in this analysis included AKT1, EGFR, VEGFA, FOS, CASP3, and MMP9 springermedizin.de. Another network pharmacology study on castration-resistant prostate cancer (CRPC) predicted and validated the involvement of the TP53/CDK2/cyclin E1 pathway in this compound's anti-CRPC mechanism frontiersin.org.
Multi-omics approaches are also being applied to understand the biosynthesis of this compound in its source plant, Scutellaria baicalensis. Integrated transcriptomic, proteomic, and phosphoproteomic atlases are being generated to understand the distinct flavonoid biosynthesis pathways in different tissues of the plant oup.comhep.com.cnresearchgate.net. This research helps in identifying key genes and enzymes involved in this compound production, which could have implications for synthetic biology approaches to produce this compound oup.comacs.org.
The integration of systems biology and multi-omics data is crucial for advancing the translational research of this compound. By providing a system-wide perspective, these approaches can help identify key molecular targets, elucidate complex signaling networks, and understand the interplay between this compound and biological systems. This comprehensive understanding is essential for validating its therapeutic potential and guiding future research towards clinical applications. Further research integrating diverse omics datasets with advanced bioinformatics and functional validation is needed to fully harness the potential of this compound as a therapeutic agent. researchgate.netnih.gov
Key Genes and Pathways Potentially Modulated by this compound (Based on Omics and Network Pharmacology Studies):
| Gene/Protein | Associated Pathway/Process | Relevant Condition(s) | Source |
| ALPP | Bone metabolism | Bone cancer pain | nih.gov |
| DUSP1 | Inflammatory response | Bone cancer pain | nih.gov |
| CYR61 | Cell proliferation, Angiogenesis | Bone cancer pain | nih.gov |
| ALPPL2 | Bone metabolism | Bone cancer pain | nih.gov |
| SPP1 | Bone remodeling, Inflammation | Bone cancer pain | nih.gov |
| TLR4 | Inflammatory signaling | Bone cancer pain, Gout | nih.gov, researchgate.net |
| Apoa4 | Lipid metabolism | Non-alcoholic fatty liver disease | researchgate.net |
| Pla2g12a | Lipid metabolism | Non-alcoholic fatty liver disease | researchgate.net |
| Elovl7 | Lipid metabolism | Non-alcoholic fatty liver disease | researchgate.net |
| Slc27a4 | Lipid metabolism | Non-alcoholic fatty liver disease | researchgate.net |
| Hilpda | Lipid metabolism | Non-alcoholic fatty liver disease | researchgate.net |
| Fabp4 | Lipid metabolism | Non-alcoholic fatty liver disease | researchgate.net |
| Vldlr | Lipid metabolism | Non-alcoholic fatty liver disease | researchgate.net |
| Gpld1 | Lipid metabolism | Non-alcoholic fatty liver disease | researchgate.net |
| Apom | Lipid metabolism | Non-alcoholic fatty liver disease | researchgate.net |
| TNF | Inflammatory signaling | Periodontitis, Gout | springermedizin.de, researchgate.net |
| PI3K-Akt | Cell survival, Metabolism | Periodontitis, Cancer | springermedizin.de, nih.govmdpi.com |
| HIF-1 | Hypoxia response | Periodontitis | springermedizin.de |
| AKT1 | Cell survival, Metabolism | Periodontitis | springermedizin.de |
| EGFR | Cell growth, Proliferation | Periodontitis | springermedizin.de |
| VEGFA | Angiogenesis | Periodontitis, Gout | springermedizin.de, researchgate.net |
| FOS | Gene expression, Cell differentiation | Periodontitis | springermedizin.de |
| CASP3 | Apoptosis | Periodontitis | springermedizin.de |
| MMP9 | Extracellular matrix remodeling | Periodontitis, Gout | springermedizin.de, researchgate.net |
| TP53 | Cell cycle control, Apoptosis | Castration-resistant prostate cancer | frontiersin.org |
| CDK2 | Cell cycle progression | Castration-resistant prostate cancer | frontiersin.org |
| Cyclin E1 | Cell cycle progression | Castration-resistant prostate cancer | frontiersin.org |
| KEAP1 | Oxidative stress response (NRF2 pathway) | Antioxidant effects | mdpi.com |
| CPT1A | Fatty acid oxidation | Hepatic steatosis (studied for Baicalin) | pnas.org |
| GR | Stress response | Depression (studied for Baicalin) | frontiersin.org |
Metabolic Processes Potentially Regulated by this compound (Based on Metabolomics Studies):
| Metabolic Process | Relevant Condition(s) | Source |
| Alpha-Linolenic acid metabolism | Non-alcoholic fatty liver disease | researchgate.netfrontiersin.org |
| 2-Oxocarboxylic acid metabolism | Non-alcoholic fatty liver disease | researchgate.netfrontiersin.org |
| Pantothenate and CoA biosynthesis | Non-alcoholic fatty liver disease | researchgate.netfrontiersin.org |
| Bile secretion | Non-alcoholic fatty liver disease | researchgate.netfrontiersin.org |
| Taurine metabolism | Pulmonary fibrosis (studied for Baicalin) | frontiersin.org |
| Hypotaurine metabolism | Pulmonary fibrosis (studied for Baicalin) | frontiersin.org |
| Glutathione metabolism | Pulmonary fibrosis (studied for Baicalin) | frontiersin.org |
| Glycerophospholipid metabolism | Pulmonary fibrosis (studied for Baicalin) | frontiersin.org |
Q & A
Q. How can researchers mitigate bias in literature reviews on this compound’s therapeutic potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
